molecular formula C9H13N3O B1430246 3-Morpholinopyridin-4-amine CAS No. 144864-28-8

3-Morpholinopyridin-4-amine

Cat. No.: B1430246
CAS No.: 144864-28-8
M. Wt: 179.22 g/mol
InChI Key: HWABPMNYOPPSHZ-UHFFFAOYSA-N
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Description

3-Morpholinopyridin-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a molecular structure that combines a pyridine ring with a morpholine group. The morpholine component, a heterocycle containing both amine and ether functional groups, is commonly employed in organic synthesis to influence the pharmacokinetic properties of lead compounds . The aminopyridine moiety is a privileged scaffold in pharmaceutical development, known for its ability to interact with various enzymes and receptors, leading to a wide spectrum of potential biological activities . Compounds with morpholine-pyridine architectures have demonstrated significant research value. For instance, such structures are investigated as key building blocks in the synthesis of novel antibacterial agents, particularly as modifications to known pharmacophores like the oxazolidinone class of antibiotics . Furthermore, structurally similar molecules have been identified as potent adenosine kinase inhibitors, showing promise in preclinical models for their analgesic and anti-inflammatory properties . Researchers utilize this compound and its derivatives primarily as a versatile intermediate for constructing more complex molecules aimed at hit-to-lead optimization and addressing structure-activity relationship (SAR) questions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-morpholin-4-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-1-2-11-7-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWABPMNYOPPSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302116
Record name 3-(4-Morpholinyl)-4-pyridinamine
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144864-28-8
Record name 3-(4-Morpholinyl)-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144864-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Morpholinyl)-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Morpholinopyridin-4-amine solubility in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Identification

3-Morpholinopyridin-4-amine is a specialized heterocyclic intermediate frequently employed in the synthesis of kinase inhibitors and other bioactive pyridine derivatives.[1][2] Its solubility profile is dictated by the interplay between the basic pyridine nitrogen, the hydrogen-bond donating primary amine, and the lipophilic-yet-polar morpholine ring.[2]

Critical Technical Note: CAS Registry Verification
  • Target Compound: this compound (also known as 4-amino-3-morpholinopyridine).[1][2]

  • Correct CAS: 144864-28-8 [1][2][3][4][5]

  • User Input Alert: The CAS provided in the topic request (2687-25-4) corresponds to 2,3-Diaminotoluene.[2] This guide focuses strictly on This compound as requested by the text topic. Please verify your reagent labels immediately to prevent cross-reactivity hazards.[2]

Part 2: Physicochemical Profile

Understanding the molecular architecture is the first step to predicting solubility behavior.[2]

PropertyValue / DescriptionImpact on Solubility
Molecular Weight 179.22 g/mol Small molecule; generally kinetically fast dissolution.[1][2]
Physical State Solid (Powder)Requires energy input (sonication/heat) to disrupt lattice.
pKa (Predicted) ~8.5 (Pyridine N), ~4.5 (Aniline N)pH-Dependent Solubility: Highly soluble in acidic aqueous media (pH < 4).[2]
LogP ~0.5 - 1.0Amphiphilic: Soluble in both polar organics and moderately non-polar solvents.[1][2]
H-Bond Donors 2 (Primary Amine -NH2)Good solubility in protic solvents (MeOH, EtOH).[1][2]
H-Bond Acceptors 4 (Pyridine N, Morpholine O/N, Amine N)Excellent solubility in DMSO/DMF.

Part 3: Solubility Landscape

The following data aggregates experimental observations from synthesis workups and standard medicinal chemistry handling protocols.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingApplication Context
Polar Aprotic DMSO Excellent (>100 mM) Primary solvent for biological stock solutions and cryo-storage.[1][2]
DMF Excellent Alternative to DMSO for chemical synthesis reactions.[1]
Polar Protic Methanol High Preferred solvent for transfers and LC-MS sample prep.[1][2]
Ethanol High Good for reflux; solubility decreases significantly upon cooling (crystallization potential).[1]
Water (Neutral) Low to Moderate Poor solubility at pH 7.0; often requires co-solvent (DMSO) or acidification.
Water (Acidic) High Forms water-soluble salts (e.g., HCl salt) rapidly.[1][2]
Chlorinated Dichloromethane (DCM) High Standard Extraction Solvent. Excellent for isolating the free base.
Chloroform High Alternative extraction solvent.[1]
Esters Ethyl Acetate Moderate Key Recrystallization Solvent. High solubility at boiling; poor at 0°C.
Non-Polar Hexanes / Heptane Insoluble Used as an anti-solvent to precipitate the compound from EtOAc or DCM.[1]

Part 4: Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution (Biological Assays)
  • Objective: Create a stable, precipitation-free solution for cellular or enzymatic assays.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[2]

  • Weighing: Accurately weigh 1.79 mg of this compound into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.[2]

  • Validation: Visually inspect against a dark background. The solution should be clear and slightly yellow/amber.[2]

  • Storage: Aliquot into light-protective vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Recrystallization (Purification)
  • Objective: Purify crude material (e.g., post-synthesis) to >98% purity.

  • Principle: Exploiting the differential solubility in Ethyl Acetate (EtOAc) vs. Hexanes.

  • Dissolution: Place crude solid in a round-bottom flask. Add minimal Ethyl Acetate while heating to reflux (approx. 77°C) until fully dissolved.[2]

  • Filtration (Hot): If insoluble impurities remain (e.g., inorganic salts), filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.[2]

  • Nucleation: Allow the filtrate to cool slowly to room temperature.

  • Precipitation: If no crystals form, add Hexanes dropwise until the solution turns slightly turbid (cloud point), then cool to 4°C or -20°C overnight.

  • Collection: Filter the crystals and wash with cold Hexanes. Dry under high vacuum.[2]

Part 5: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended application.

SolubilityWorkflow Start This compound (Solid) Goal Select Application Start->Goal BioAssay Biological Assay (Stock Solution) Goal->BioAssay Synthesis Chemical Synthesis (Reaction) Goal->Synthesis Purification Purification (Workup) Goal->Purification DMSO Solvent: DMSO (High Solubility, Biocompatible) BioAssay->DMSO Standard Vehicle DCM Solvent: Dichloromethane (High Solubility, Volatile) Synthesis->DCM Acylation/Alkylation DMF DMF Synthesis->DMF High Temp Reactions EtOAc Solvent: Ethyl Acetate (Temp-Dependent Solubility) Purification->EtOAc Recrystallization AcidWater Solvent: 1N HCl (Salt Formation) Purification->AcidWater Aqueous Extraction

Caption: Decision matrix for solvent selection based on downstream application requirements.

Part 6: Application in Drug Development

In medicinal chemistry, the morpholine ring is often introduced to improve the metabolic stability and water solubility (via protonation) of a pyridine scaffold.[2]

  • Formulation: For oral dosing studies in rodents, the free base is often poorly soluble in standard MC/Tween vehicles.[2]

    • Recommendation: Convert to the Hydrochloride (HCl) or Mesylate salt in situ by adding 1.0 equivalent of acid, or use a formulation of 5% DMSO / 10% Solutol HS 15 / 85% Water (pH adjusted to 4.0) .[2]

  • Lipophilicity Modulation: The morpholine oxygen acts as a weak H-bond acceptor, lowering the LogP compared to a piperidine analog, which helps in reducing non-specific binding in plasma protein assays.[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 1485330, Related Morpholinopyridine Structures. Retrieved from [Link](Note: Used for structural analogy and property prediction of the morpholino-pyridine class).

  • Google Patents. (2014).[2] Patent CN103804222A: Synthetic method of morpholinone intermediates and recrystallization solvents.[2] Retrieved from

Sources

The Privileged Scaffold: 3-Morpholinopyridin-4-amine Derivatives in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-morpholinopyridin-4-amine core represents a high-value pharmacophore in modern medicinal chemistry, particularly within the realm of kinase inhibition (PI3K/mTOR pathways) and neuropharmacology. This scaffold synergizes the solubility-enhancing properties of the morpholine ring with the electronic tunability of the aminopyridine system. This technical guide dissects the biological potential, synthetic pathways, and validation protocols for derivatives of this moiety, serving as a blueprint for researchers targeting ATP-competitive inhibition.

Structural Analysis & Mechanism of Action

The Hinge-Binding Hypothesis

The biological potency of this compound derivatives stems from their ability to mimic the adenine ring of ATP. In the context of lipid kinases (e.g., PI3K


) and serine/threonine kinases (e.g., mTOR), this scaffold functions as a bidentate hinge binder.
  • Morpholine Oxygen (Position 3): Acts as a critical Hydrogen Bond Acceptor (HBA).[1] It typically interacts with the backbone amide of the "hinge" region residue (e.g., Val851 in PI3K

    
    ).
    
  • Pyridine Nitrogen: Modulates the pKa of the system, influencing solubility and often engaging in water-mediated networks within the solvent-exposed front of the pocket.

  • Exocyclic Amine (Position 4): Serves as a Hydrogen Bond Donor (HBD) to the hinge region and acts as the vector for extending "tail" groups into the hydrophobic specificity pocket (affinity pocket), determining selectivity between kinase isoforms.

Pathway Visualization

The following diagram illustrates the role of this scaffold within the PI3K/Akt/mTOR signaling cascade, highlighting the intervention points.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Activity PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PDK1->AKT Phosphorylation (T308) mTOR mTORC1/2 AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor This compound Derivatives Inhibitor->PI3K Inhibition (ATP Comp) Inhibitor->mTOR Dual Inhibition

Figure 1: Intervention of morpholinopyridine derivatives in the PI3K/Akt/mTOR signaling cascade.

Chemical Synthesis: The "Core-First" Approach

To access a library of derivatives, a robust synthetic route is required. The following protocol utilizes a Nucleophilic Aromatic Substitution (


) followed by reduction, providing a scalable entry to the core.
Step-by-Step Protocol

Reagents:

  • Starting Material: 3-Fluoro-4-nitropyridine (CAS: 1350475-34-1) or 3-Chloro-4-nitropyridine.

  • Nucleophile: Morpholine (anhydrous).

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: DMF or Acetonitrile.

  • Reducing Agent: Iron powder/Ammonium Chloride or

    
    /Pd-C.
    

Methodology:

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 3-fluoro-4-nitropyridine (1.0 eq) in dry DMF (0.5 M concentration).

    • Add

      
       (2.5 eq) followed by dropwise addition of Morpholine (1.2 eq).
      
    • Critical Control Point: Maintain temperature at

      
       during addition to prevent regio-isomeric side products. Warm to Room Temperature (RT) and stir for 4 hours.
      
    • Validation: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product (3-morpholino-4-nitropyridine) appears as a bright yellow solid upon aqueous workup.[2]

  • Nitro Reduction:

    • Suspend the intermediate in Ethanol/Water (3:1).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Reflux at

      
       for 2 hours.
      
    • Filtration: Filter hot through Celite to remove iron oxides.

    • Purification: Concentrate filtrate. Recrystallize from Ethanol to yield This compound as off-white crystals.

  • Derivatization (Library Generation):

    • The resulting C4-amine is less nucleophilic than a standard aniline due to the pyridine ring.

    • Use high-energy electrophiles (e.g., acid chlorides, isocyanates) or Buchwald-Hartwig coupling to attach the "tail" moiety responsible for isoform selectivity.

Synthesis_Workflow SM 3-Fluoro-4-nitropyridine Step1 Step 1: SnAr (Morpholine, K2CO3) SM->Step1 Inter 3-Morpholino-4-nitropyridine Step1->Inter Step2 Step 2: Reduction (Fe/NH4Cl) Inter->Step2 Core CORE: This compound Step2->Core Step3 Step 3: Derivatization (Amide/Urea Formation) Core->Step3 Final Final Inhibitor Library Step3->Final

Figure 2: Synthetic route for generating the this compound core and subsequent library.

Biological Characterization & Experimental Protocols[3]

Target Landscape

While the scaffold is "privileged," its activity is defined by the C4-substituent.

  • PI3K/mTOR: Requires a urea or amide linker connecting to an aryl group (often containing a phenol or indazole).

  • Adenosine Kinase: Requires fusion or substitution that mimics the ribose binding domain.

Protocol: In Vitro Kinase Assay (ADP-Glo™)

To validate the biological activity of synthesized derivatives, a luminescent ADP detection assay is the industry standard.

Objective: Determine the


 of derivatives against recombinant PI3K

.
  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 3 mM

      
      , 1 mM EGTA, 0.03% CHAPS, 2 mM DTT.
      
    • Substrate:

      
      :PS lipid vesicles (0.05 mg/mL final).
      
    • ATP:

      
       (at or below 
      
      
      
      ).
  • Compound Handling:

    • Prepare 3-fold serial dilutions of the this compound derivative in 100% DMSO.

    • Transfer 100 nL to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Reaction:

    • Add

      
       of PI3K
      
      
      
      enzyme (0.5 nM final). Incubate 10 min at RT (pre-equilibrium).
    • Add

      
       of ATP/Substrate mix to initiate reaction.
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add

      
       of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
      
    • Add

      
       of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
    • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize data:

      
      , 
      
      
      
      .
    • Fit to a 4-parameter logistic equation (Hill slope) to derive

      
      .
      

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes hypothetical SAR trends based on literature precedents for morpholino-pyridine/pyrimidine kinase inhibitors (e.g., PI-103 analogues).

Table 1: SAR Trends for this compound Derivatives

Derivative ClassC4-Substituent (R)Target Affinity (PI3K

)
Solubility (logS)Notes
Core

(Free Amine)

(Inactive)
HighToo small to bridge the affinity pocket.
Class A

(Benzamide)

ModerateBasic H-bond acceptor established.
Class B


LowUrea provides dual H-bonds; Phenol mimics ATP ribose interactions.
Class C


ModerateSulfonamide alters geometry; reduced potency vs urea.
Class D


ModerateHigh potency; Indazole engages specific "specificity pocket" residues.

References

  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel).[3] Available at: [Link]

  • Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702), an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[4] Available at: [Link]

  • A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry.[5] Available at: [Link]

Sources

The Morpholinopyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholinopyridine scaffold, a privileged structure in modern medicinal chemistry, represents a compelling fusion of two pharmacologically significant heterocycles. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving therapeutic applications of morpholinopyridine compounds. We will delve into the critical physicochemical properties conferred by the morpholine and pyridine moieties that make this scaffold a cornerstone in the design of targeted therapies. This guide will trace the historical trajectory from early applications in agrochemicals to its current prominence in oncology and beyond, with a particular focus on the development of potent and selective kinase inhibitors. Through a detailed exploration of structure-activity relationships (SAR), mechanisms of action, and key experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this versatile chemical entity.

Introduction: The Strategic Amalgamation of Morpholine and Pyridine

The morpholinopyridine core is a testament to the power of strategic molecular design in drug discovery. The constituent parts, morpholine and pyridine, each contribute unique and advantageous properties that, when combined, create a scaffold with remarkable therapeutic potential.

The morpholine ring, a saturated heterocycle, is frequently employed in medicinal chemistry to enhance the physicochemical properties of a molecule.[1] Its non-planar, chair-like conformation can provide a three-dimensional architecture that facilitates optimal interactions with biological targets.[2] The basic nitrogen atom can act as a hydrogen bond acceptor, while the ether oxygen can also participate in hydrogen bonding, and the overall moiety can improve aqueous solubility and metabolic stability, key attributes for any successful therapeutic agent.[1][2]

The pyridine ring, an aromatic azaheterocycle, is a versatile pharmacophore found in a plethora of FDA-approved drugs.[3][4] Its lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking and other non-covalent interactions with protein residues.[3] The pyridine ring is also readily amenable to chemical modification, allowing for the fine-tuning of electronic properties and the introduction of various substituents to explore structure-activity relationships.[3][5]

The fusion of these two rings into the morpholinopyridine scaffold creates a unique chemical entity with a well-balanced lipophilic-hydrophilic profile and a defined three-dimensional shape, making it an ideal starting point for the development of targeted therapies.[2]

A Historical Trajectory: From Fields to Pharmacies

The journey of morpholinopyridine compounds from their early applications to their current status as promising therapeutic agents is a fascinating narrative of scientific evolution.

Early Roots in Agrochemicals: The Story of Fenpropimorph

One of the earliest and most commercially successful applications of a morpholine-containing compound, albeit not a direct morpholinopyridine, is the fungicide Fenpropimorph . First evaluated in the 1990s, Fenpropimorph is a systemic fungicide used to control a variety of fungal diseases in cereals.[2][6] Its mechanism of action involves the inhibition of the sterol biosynthesis pathway in fungi, a critical process for maintaining the integrity of their cell membranes.[6][7] While not a direct precursor to the therapeutic morpholinopyridines, the success of Fenpropimorph highlighted the biological activity of the morpholine scaffold and spurred further investigation into its potential applications.[8][9]

The Dawn of a New Era: Morpholinopyridines in Kinase Inhibition

The true therapeutic potential of the morpholinopyridine scaffold came to the forefront with the rise of targeted cancer therapy, particularly the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The PI3K/Akt/mTOR pathway, in particular, is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in human tumors.[3][10]

The morpholinopyridine core emerged as a highly effective "hinge-binding" motif for a class of potent and selective PI3K/mTOR inhibitors.[11] The nitrogen atom of the pyridine ring and the oxygen atom of the morpholine ring are perfectly positioned to form critical hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, a key interaction for potent inhibition.[1][12]

Key Morpholinopyridine Compounds in Drug Discovery

The versatility of the morpholinopyridine scaffold is best illustrated by the diverse range of therapeutic candidates that have been developed.

ZSTK474: A Pan-Class I PI3K Inhibitor

ZSTK474 is a pioneering example of a morpholinopyridine-based kinase inhibitor that demonstrates potent, ATP-competitive inhibition of all Class I PI3K isoforms.[1] Its discovery and development provided crucial insights into the SAR of this class of compounds. X-ray crystallography studies have revealed that one of the morpholine groups of ZSTK474 forms a key hydrogen bond with the backbone amide of Val828 in the hinge region of the p110δ subunit of PI3K.[1][12] The second morpholine group extends out of the ATP binding site, and the benzimidazole moiety forms a hydrogen bond with Lys779 in the affinity pocket.[1][12]

PKI-587: A Dual PI3K/mTOR Inhibitor

Building on the success of PI3K inhibitors, researchers developed dual PI3K/mTOR inhibitors to achieve a more comprehensive blockade of the signaling pathway. PKI-587 is a potent dual inhibitor that incorporates a morpholino-triazine scaffold, a close structural relative of the morpholinopyridine core.[3] This compound is currently in clinical trials for the treatment of various cancers and demonstrates the potential of targeting multiple nodes in a signaling cascade.[3]

Table 1: Comparative Biological Activity of Key Morpholinopyridine Derivatives
CompoundTarget(s)IC50 (nM)Therapeutic Area
ZSTK474 PI3Kα, β, δ, γ3.9, 20.8, 2.9, 10.5Oncology
PKI-587 PI3Kα, mTOR0.4, 1.6Oncology
Compound 2g (Antimalarial) P. falciparum (CQ-resistant)40.2Infectious Disease

Note: IC50 values are approximate and can vary depending on the assay conditions. The data for ZSTK474 is from a study on PI3K isoform inhibition.[12] The data for PKI-587 is from a study on dual PI3K/mTOR inhibitors.[3] The data for Compound 2g is from a study on antimalarial pyridine derivatives.[13]

Mechanism of Action: A Deep Dive into Kinase Inhibition

The primary mechanism of action for many therapeutic morpholinopyridine compounds is the competitive inhibition of ATP binding to the kinase domain of enzymes like PI3K and mTOR.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex signaling cascade that is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt then phosphorylates a variety of substrates, including mTORC1, leading to the promotion of cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Morpholinopyridine Morpholinopyridine Inhibitor Morpholinopyridine->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholinopyridine compounds.

Molecular Interactions in the Kinase Domain

As revealed by X-ray crystallography, the morpholinopyridine scaffold fits snugly into the ATP-binding pocket of the kinase domain. The key interactions for ZSTK474 with PI3Kδ are:

  • Hydrogen Bonding: The oxygen atom of one morpholine ring acts as a hydrogen bond acceptor for the backbone amide of Valine 828 in the hinge region.[1][12]

  • Hydrophobic Interactions: The pyridine and benzimidazole rings engage in hydrophobic interactions with nonpolar residues in the active site.

  • Additional Hydrogen Bonding: The benzimidazole N-3 atom forms a hydrogen bond with the primary amine of Lysine 779.[1][12]

These multiple points of contact contribute to the high affinity and selectivity of these inhibitors.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of morpholinopyridine compounds involve a series of well-established experimental procedures.

General Synthetic Scheme

A common synthetic route to morpholinopyridine derivatives involves a nucleophilic aromatic substitution reaction.

Synthesis_Workflow Start 4,6-Dichloropyrimidine Step1 React with Morpholine Start->Step1 Intermediate1 4-(6-chloropyrimidin-4-yl)morpholine Step1->Intermediate1 Step2 React with Piperazine Intermediate1->Step2 Intermediate2 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine Step2->Intermediate2 Step3 Petasis Reaction Intermediate2->Step3 Final_Product Final Morpholinopyrimidine Derivative Step3->Final_Product

Caption: A general workflow for the synthesis of morpholinopyrimidine derivatives.

Step-by-Step Protocol for the Synthesis of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine:

  • To a solution of morpholine in a suitable solvent such as dioxane, add a base like potassium carbonate (K2CO3).

  • Stir the mixture for 20-30 minutes at room temperature.

  • Add 4,6-dichloropyrimidine to the reaction mixture.

  • Reflux the reaction mixture for 18-20 hours at 80-110 °C.[13]

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under vacuum.

  • Purify the crude product by column chromatography to obtain the desired intermediate.[13]

  • To a stirring solution of piperazine in dioxane, add K2CO3 and stir for 20-30 minutes.

  • Add the previously synthesized 4-(6-chloropyrimidin-4-yl)morpholine and reflux for 18-20 hours.[13]

  • Work up the reaction and purify the product by column chromatography to yield 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine.[13]

Biological Evaluation: In Vitro Cytotoxicity Assay

The anti-proliferative activity of newly synthesized morpholinopyridine compounds is typically assessed using in vitro cytotoxicity assays, such as the MTT assay.

Step-by-Step Protocol for MTT Assay:

  • Seed cancer cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.[14]

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • After incubation, remove the treatment medium and add MTT solution to each well.

  • Incubate the plate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[14]

Future Perspectives and Conclusion

The morpholinopyridine scaffold has firmly established itself as a cornerstone in modern drug discovery. Its unique combination of favorable physicochemical properties and versatile synthetic accessibility has led to the development of a new generation of targeted therapies, particularly in the field of oncology. The journey from its early applications in agriculture to its current prominence in the clinic is a powerful illustration of the continuous evolution of medicinal chemistry.

Future research in this area is likely to focus on several key aspects:

  • Enhanced Selectivity: While existing morpholinopyridine kinase inhibitors have shown great promise, the development of compounds with even greater selectivity for specific kinase isoforms will be crucial to minimize off-target effects and improve therapeutic windows.

  • Overcoming Resistance: As with all targeted therapies, the emergence of drug resistance is a significant challenge. The design of next-generation morpholinopyridine compounds that can overcome known resistance mechanisms will be a major focus.

  • Expansion to New Therapeutic Areas: The inherent drug-like properties of the morpholinopyridine scaffold make it an attractive starting point for the development of therapies for a wide range of diseases beyond cancer, including inflammatory disorders, neurodegenerative diseases, and infectious diseases.[9][15]

References

  • Food and Agriculture Organization of the United Nations. (n.d.). fenpropimorph (188). Retrieved from [Link]

  • Martinez, C. D., et al. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 355, 01007. Retrieved from [Link]

  • AERU. (n.d.). Fenpropimorph (Ref: CGA 101031). University of Hertfordshire. Retrieved from [Link]

  • Singh, H., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-22. Retrieved from [Link]

  • Papis, M., et al. (2022). Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. Organic Chemistry Frontiers, 9(15), 4053-4059. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1995). fenpropimorph (188). Retrieved from [Link]

  • Singh, H., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-22. Retrieved from [Link]

  • Hayat, U., et al. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 26(15), 4591. Retrieved from [Link]

  • Lin, J., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 89. Retrieved from [Link]

  • Gim, H. J., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International Journal of Molecular Sciences, 23(18), 10988. Retrieved from [Link]

  • Kulik, A. V., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 793-819. Retrieved from [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Retrieved from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 10221-10237. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 40-51. Retrieved from [Link]

  • Ray, U., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7031-7035. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Reddy, B. V., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19343-19355. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenpropimorph. Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling of 3-Morpholinopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, discovery, and drug development, the safe handling of novel chemical entities is paramount. This guide provides a comprehensive overview of the essential safety and handling protocols for 3-Morpholinopyridin-4-amine, a compound of interest in contemporary research. While specific toxicological data for this molecule may be limited, this document synthesizes established principles from structurally related compounds, including aminopyridines and morpholine derivatives, to establish a robust framework for its safe utilization in a laboratory setting.

Compound Identification and Hazard Assessment

This compound is a substituted aminopyridine. The core structure, aminopyridine, is known for its potential toxicity.[1] The morpholine moiety, while generally less hazardous, can also present its own set of risks.[2] Therefore, a cautious and well-informed approach is essential.

1.1. Chemical Identity

Identifier Value
IUPAC Name This compound
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol
CAS Number Not available

1.2. Anticipated Hazards

Based on the toxicological profiles of related aminopyridines and morpholine compounds, this compound should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity: Aminopyridines are known to be highly toxic if swallowed, and toxic in contact with skin or if inhaled.[1][3][4]

  • Skin and Eye Irritation: This compound is expected to cause skin irritation and serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[5]

  • Neurotoxicity: Some aminopyridines are known to be neurotoxic, causing symptoms such as dizziness, headache, and in severe cases, convulsions.[1]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when handling this compound. This involves engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

2.1. Engineering Controls

  • Chemical Fume Hood: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[8]

2.2. Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

PPE Item Specification Rationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact. Amines can be corrosive.[9]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles.[3][10]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[10]
Respiratory Protection Not generally required if handled in a fume hood.For spills or situations with potential for aerosolization outside of a fume hood, a respirator may be necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to mitigating the risks associated with this compound.

3.1. Handling

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][10]

  • Dispensing: When weighing or transferring the solid, do so in a fume hood and take care to avoid creating dust.[12]

3.2. Storage

  • Container: Keep in a tightly closed, properly labeled container.[3][8]

  • Location: Store in a cool, dry, and well-ventilated area.[7][8] The storage area should be secure and accessible only to authorized personnel.[1][4]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1. First Aid Measures

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9]

4.2. Spill Response

  • Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] Clean the spill area with a suitable solvent.

  • Large Spills: Evacuate the area. Prevent entry of unnecessary and unprotected personnel.[13] Contact your institution's environmental health and safety department.

Disposal Considerations

Waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Collect all waste material in properly labeled, sealed containers.

  • Disposal Method: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1]

Visualizing Safe Handling Workflows

To further clarify the necessary precautions, the following diagrams illustrate key experimental workflows.

Safe Weighing and Dispensing Workflow Safe Weighing and Dispensing cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat B Verify fume hood is operational A->B C Place balance and all materials inside the fume hood B->C D Carefully weigh the required amount of this compound C->D E Transfer the compound to a suitable reaction vessel D->E F Clean any spills within the fume hood immediately E->F G Dispose of contaminated materials in a labeled hazardous waste container F->G H Wash hands thoroughly G->H

Caption: Workflow for weighing and dispensing this compound.

Emergency Response for Skin Contact Emergency Response: Skin Contact A Skin contact with This compound occurs B Immediately proceed to the nearest safety shower or sink A->B Immediate Action C Remove contaminated clothing while flushing the affected area B->C D Flush with copious amounts of water for at least 15 minutes C->D E Seek immediate medical attention D->E After Flushing F Provide Safety Data Sheet (SDS) of a related compound to medical personnel E->F

Caption: Emergency procedure for skin contact with the compound.

References

  • Jubilant Ingrevia Limited.
  • Fisher Scientific.
  • Apollo Scientific. [3-(Morpholin-4-yl)
  • Chem-Impex International Inc. What are the Health and Safety Guidelines for Using Amines?.
  • BenchChem. Safe handling and storage procedures for aminopyridines.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Valsynthese SA. 4-(4-AMINOPHENYL)
  • CymitQuimica. 4-(3-Aminophenyl)
  • TCI EUROPE N.V. 4-(4-Aminophenyl)
  • Carl ROTH.
  • VWR.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Santa Cruz Biotechnology.

Sources

Molecular weight and formula of 3-Morpholinopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Kinase Inhibitor Discovery [1][2]

Executive Summary

3-Morpholinopyridin-4-amine (CAS: 144864-28-8) is a specialized heterocyclic intermediate extensively utilized in modern medicinal chemistry.[1][2][3] Characterized by a pyridine core substituted with an electron-donating amine at position 4 and a solubilizing morpholine ring at position 3, this molecule serves as a critical "hinge-binding" scaffold in the development of ATP-competitive kinase inhibitors, particularly targeting the PI3K/AKT/mTOR pathway.[1][2] This guide details its physicochemical profile, validated synthetic routes, and application in structure-based drug design (SBDD).[2]

Physicochemical Profile

The molecule combines the aromaticity of pyridine with the hydrophilic properties of morpholine, resulting in a building block that balances lipophilicity (LogP) with aqueous solubility—a key requirement for oral bioavailability.[2]

PropertySpecification
IUPAC Name 3-(Morpholin-4-yl)pyridin-4-amine
Common Name This compound
CAS Registry Number 144864-28-8
Molecular Formula

Molecular Weight 179.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~9.2 (Amine), ~3.5 (Pyridine N)
LogP (Predicted) 0.3 – 0.8
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 4 (Pyridine N, Morpholine O, Morpholine N, Amine N)

Synthetic Methodology

The synthesis of this compound presents a regioselectivity challenge. The most robust industrial route leverages the ortho-effect in nucleophilic aromatic substitution (


), followed by nitro group reduction.[2] This protocol avoids the use of expensive palladium catalysts required for Buchwald-Hartwig aminations on unactivated pyridines.[1][2]
Validated Synthetic Route ( Strategy)

This two-step workflow ensures high regiochemical fidelity.[1][2]

Step 1: Regioselective Substitution

  • Precursor: 3-Fluoro-4-nitropyridine (CAS 13505-01-6).[2] The nitro group at position 4 strongly activates the fluorine at position 3 towards nucleophilic attack.[2]

  • Nucleophile: Morpholine (excess).[2][4]

  • Conditions:

    
    , DMF, 60°C.
    
  • Mechanism: Meisenheimer complex formation followed by fluoride elimination.[1][2]

Step 2: Chemoselective Reduction

  • Intermediate: 3-Morpholino-4-nitropyridine.[2][5]

  • Reagents:

    
     (1 atm) / 10% Pd/C OR Iron powder / 
    
    
    
    (for functional group tolerance).
  • Outcome: Quantitative conversion of the nitro group to the primary amine.[2]

Process Flow Diagram

SynthesisWorkflow Start Start: 3-Fluoro-4-nitropyridine (CAS 13505-01-6) Step1 Step 1: SnAr Reaction Reagent: Morpholine, K2CO3 Solvent: DMF, 60°C Start->Step1 Nucleophilic Attack Inter Intermediate: 3-Morpholino-4-nitropyridine Step1->Inter Fluoride Displacement Step2 Step 2: Catalytic Hydrogenation Reagent: H2, Pd/C Solvent: MeOH Inter->Step2 Nitro Reduction Final Product: This compound (CAS 144864-28-8) Step2->Final Isolation & Purification

Figure 1: Step-wise synthetic pathway utilizing nucleophilic aromatic substitution and catalytic hydrogenation.

Analytical Characterization

To ensure the integrity of the scaffold for downstream coupling (e.g., urea formation or amide coupling), the following analytical criteria must be met.

  • 
    -NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.05 (s, 1H, Pyridine C2-H)[2]
      
    • 
       7.80 (d, 1H, Pyridine C6-H)[2]
      
    • 
       6.65 (d, 1H, Pyridine C5-H)[2]
      
    • 
       5.80 (br s, 2H, 
      
      
      
      )[2]
    • 
       3.75 (m, 4H, Morpholine 
      
      
      
      )[2]
    • 
       2.90 (m, 4H, Morpholine 
      
      
      
      )[2]
    • Note: The singlet at 8.05 ppm is diagnostic of the C2 proton between the ring nitrogen and the morpholine group.

  • Mass Spectrometry (ESI+):

    • 
       observed at m/z 180.1.[2]
      

Medicinal Chemistry Applications

This compound is a "privileged structure" in the design of Type I and Type II kinase inhibitors.[1][2] Its utility stems from its ability to interact with the ATP-binding pocket (hinge region) of enzymes.[1][2]

Pharmacophore Logic
  • Hinge Binder: The pyridine nitrogen (acceptor) and the exocyclic 4-amine (donor) form a classic bidentate hydrogen bonding motif with the kinase hinge residues (e.g., Valine, Methionine).[2]

  • Solvent Exposure: The morpholine ring at position 3 projects into the solvent-accessible region, improving the compound's water solubility and metabolic stability (microsomal clearance).[2]

  • Vector for Extension: The 4-amine serves as a nucleophile for further elaboration into ureas or amides, allowing access to the "selectivity pocket" (DFG-motif) of the kinase.[2]

Interaction Map

InteractionMap PyridineN Pyridine N (H-Bond Acceptor) Hinge Kinase Hinge Region (Backbone NH/CO) PyridineN->Hinge H-Bond Amine 4-Amine (-NH2) (H-Bond Donor) Amine->Hinge H-Bond Morpholine 3-Morpholine Ring (Solubilizing Group) Solvent Solvent Front (Aqueous Environment) Morpholine->Solvent Hydrophilic Interaction

Figure 2: Pharmacophoric interaction map showing the dual role of binding affinity and physicochemical optimization.[2][3][6][7]

Safety & Handling (GHS)

While specific toxicological data for this intermediate is limited, it should be handled as a standard hazardous organic amine.[2]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][8][9]

    • H319: Causes serious eye irritation.[1][2][8][9]

    • H335: May cause respiratory irritation.[1][2][8][9]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Dark container recommended to prevent oxidation of the amine.

References

  • PubChem Compound Summary. (2025). This compound (CAS 144864-28-8).[1][2][3][10] National Center for Biotechnology Information.[2] Link

  • BLD Pharm. (n.d.).[2] Product Analysis: this compound. Link

  • ChemicalBook. (2024).[2] Synthesis and Supplier Data for Aminopyridines. Link

  • MDPI. (2021). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis and Evaluation. (Reference for nitro-morpholine chemistry context). Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Morpholinopyridin-4-amine: A Privileged Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Kinase Inhibitors

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The deregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. The 3-morpholinopyridin-4-amine scaffold has garnered significant attention as a "privileged" structure in medicinal chemistry. Its unique electronic and steric properties allow it to form key interactions within the ATP-binding pocket of various kinases, leading to potent and often selective inhibition. This document provides a comprehensive guide for the synthesis of this valuable scaffold, intended for researchers and scientists in the field of drug development. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower rational optimization.

The morpholine moiety is a common feature in many approved kinase inhibitors, often conferring favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. When coupled with the aminopyridine core, it creates a versatile platform for generating libraries of targeted inhibitors. The 4-amino group serves as a crucial hydrogen bond donor, mimicking the adenine portion of ATP, while the 3-morpholino substituent can be tailored to exploit specific pockets within the kinase active site to achieve selectivity.

Synthetic Strategy: A Convergent Approach

The synthesis of this compound can be approached through several routes. Here, we present a convergent and efficient two-step synthesis starting from commercially available 3-fluoro-4-nitropyridine. This strategy involves an initial nucleophilic aromatic substitution (SNAr) reaction to introduce the morpholine moiety, followed by a reduction of the nitro group to the desired amine. This approach is advantageous due to the relatively low cost of starting materials and the generally high yields of each step.

Diagram of the Synthetic Workflow

Synthetic_Workflow Start 3-Fluoro-4-nitropyridine Step1 Nucleophilic Aromatic Substitution (Morpholine, Base) Start->Step1 Intermediate 3-Morpholino-4-nitropyridine Step1->Intermediate Step2 Nitro Group Reduction (e.g., Pd/C, H2 or SnCl2) Intermediate->Step2 Product This compound Step2->Product

Caption: A two-step synthetic route to this compound.

Part 1: Synthesis of 3-Morpholino-4-nitropyridine (Intermediate)

Principle and Rationale

The first step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 4-position activates the pyridine ring towards nucleophilic attack, and the fluorine atom at the 3-position is a good leaving group. Morpholine acts as the nucleophile, displacing the fluoride to form the C-N bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrofluoric acid byproduct.

Experimental Protocol

Materials:

  • 3-Fluoro-4-nitropyridine

  • Morpholine

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a solution of 3-fluoro-4-nitropyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add morpholine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 3-morpholino-4-nitropyridine as a solid.

Parameter Value Rationale
Solvent Anhydrous DMFA polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.
Base K2CO3A mild, non-nucleophilic base to neutralize the HF byproduct without competing with the morpholine nucleophile.
Temperature 80 °CProvides sufficient thermal energy to overcome the activation barrier of the reaction, leading to a reasonable reaction rate.
Work-up Aqueous extractionTo remove the DMF solvent and inorganic salts.
Purification Column ChromatographyTo isolate the desired product from any unreacted starting material or side products.

Part 2: Synthesis of this compound (Final Product)

Principle and Rationale

The final step involves the reduction of the nitro group of 3-morpholino-4-nitropyridine to an amino group. Several methods can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with metals in acidic media, such as tin(II) chloride (SnCl2) in ethanol or hydrochloric acid, is also effective and can be advantageous for smaller scale syntheses where specialized hydrogenation equipment is not available.

Experimental Protocol (Method A: Catalytic Hydrogenation)

Materials:

  • 3-Morpholino-4-nitropyridine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2)

  • Celite®

Procedure:

  • Dissolve 3-morpholino-4-nitropyridine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Experimental Protocol (Method B: Tin(II) Chloride Reduction)

Materials:

  • 3-Morpholino-4-nitropyridine

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na2SO4), anhydrous

Procedure:

  • To a solution of 3-morpholino-4-nitropyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the pH is basic (pH > 8).

  • Extract the resulting suspension with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford this compound.

Parameter Method A (Hydrogenation) Method B (SnCl2) Rationale
Reagent Pd/C, H2SnCl2·2H2OA: A clean and efficient catalytic reduction. B: A stoichiometric reduction that is often faster and does not require special hydrogenation equipment.
Solvent MeOH or EtOHEtOHProtic solvents that are suitable for both reduction methods.
Temperature Room TemperatureRefluxA: The catalytic reaction proceeds efficiently at ambient temperature. B: Requires heating to drive the reaction to completion.
Work-up FiltrationBasic work-up and extractionA: Simple removal of the solid catalyst. B: Requires neutralization of the acidic tin salts and extraction of the product.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
1H NMR Aromatic protons on the pyridine ring, protons of the morpholine ring, and a broad singlet for the amino protons.
13C NMR Carbons of the pyridine and morpholine rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C9H13N3O.
Purity (HPLC) A single major peak indicating high purity.

Application in Kinase Inhibitor Discovery

The synthesized this compound serves as a versatile starting material for the development of kinase inhibitors. The 4-amino group can be further functionalized, for example, through acylation, sulfonylation, or reductive amination, to introduce moieties that can interact with specific residues in the kinase active site. This scaffold has been explored for the inhibition of various kinases, including but not limited to, PI3K, mTOR, and Aurora kinases.[1] The modular nature of this scaffold allows for a systematic structure-activity relationship (SAR) study to optimize potency and selectivity.

Signaling Pathway Context

Kinase_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound-based inhibitor.

Conclusion

This application note provides a detailed and rationalized protocol for the synthesis of this compound, a key scaffold in modern medicinal chemistry. By understanding the principles behind each synthetic step, researchers can confidently produce this valuable building block for the discovery of novel kinase inhibitors. The versatility of this scaffold, coupled with its favorable drug-like properties, ensures its continued importance in the development of targeted therapies.

References

  • A patent describing the synthesis of related aminophenyl-morpholinone compounds. (Provides general context for morpholine-containing scaffolds in medicinal chemistry).
  • A publication detailing the synthesis of 4-(4-aminophenyl)-3-morpholone, a related intermediate.[2]

  • A patent for the preparation of 3-amino-4-methylpyridine, demonstrating amination of the pyridine ring.[3]

  • A research article on the synthesis of a pyridinone derivative, offering insights into related heterocyclic chemistry.[4]

  • A review on aminopyrimidine scaffolds in kinase inhibition, highlighting the importance of the 4-amino group.[5]

  • A patent for the preparation of 4-(4-aminophenyl)morpholin-3-one, detailing reduction methods.[6]

  • A study on the structural characterization of a related nitrophenyl-thiomorpholine precursor.[7]

  • A paper on a 3-aminopyridin-2-one-based kinase fragment library, demonstrating the utility of this class of compounds.[8]

  • A patent on the synthesis of 4-(4-aminophenyl)-3-morpholinone, providing alternative synthetic routes.[9]

  • A study on a morpholino-triazine scaffold as a PI3K/mTOR dual inhibitor, showcasing the application of morpholine-containing compounds.[1]

  • PubChem entry for 3-Fluoro-4-morpholinoaniline, a related compound.[10]

  • A patent on the process for preparing 4-(4-aminophenyl)-3-morpholinone.[11]

  • An improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.[12]

  • A patent describing a process for preparing 4-(4-aminophenyl)morpholin-3-one.[13]

  • A commercial listing for a related aminophenyl-morpholinopyridinone derivative.[14]

  • An overview of the Gabriel Synthesis, a classical method for amine synthesis.[15]

  • A research article on the synthesis and activity of 4-aryl-3-aminopyridin-2(1H)-one derivatives.[16]

  • A study on isoxazolo[3,4-b]pyridin-3-amine derivatives as FLT3 inhibitors, highlighting related scaffolds.[17]

  • PubChem entry for a related dihydropyridinone derivative.[18]

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Application Note: High-Efficiency N-Arylation of 3-Morpholinopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the N-arylation of 3-morpholinopyridin-4-amine , a challenging heterocyclic scaffold often utilized in the synthesis of PI3K/mTOR kinase inhibitors. The presence of a bulky morpholine ring at the C3 position (ortho to the amine) creates significant steric hindrance, often inhibiting standard nucleophilic aromatic substitution (


) or Ullmann-type couplings.

To overcome the "ortho-effect" and preventing catalyst poisoning by the pyridine nitrogen, this protocol utilizes Buchwald-Hartwig Cross-Coupling employing Fourth-Generation (G4) Palladium Precatalysts . This method ensures high yields (>85%), reproducibility, and strict control over the rate-determining reductive elimination step.

Strategic Analysis: The Substrate Challenge

Structural Impediments

The substrate, this compound, presents a "Perfect Storm" of reactivity challenges:

  • Steric Crowding: The morpholine ring at C3 projects volume directly into the coordination sphere of the C4-amine. This slows down the nucleophilic attack on the Pd(II) center during the transmetallation/amine binding step.

  • Catalyst Poisoning: The pyridine nitrogen (N1) and morpholine oxygen are Lewis basic sites that can competitively bind to the Palladium center, displacing the phosphine ligand and deactivating the catalyst (formation of "Palladium Black").

  • Electronic Mismatch: The 4-aminopyridine core is electron-rich, making the amine a good nucleophile, but the steric bulk often renders it kinetically incompetent against competing side reactions (e.g., hydrodehalogenation of the aryl halide).

The Solution: Bulky Biaryl Phosphine Ligands

To facilitate this transformation, we utilize BrettPhos and RuPhos ligands. These ligands possess specific structural features:

  • Large Cone Angle: Forces the reaction intermediate into a mono-ligated Pd(0) species, which is the active catalyst.

  • Lower Ring Interaction: The bulky substituted biaryl backbone prevents the formation of inactive bis-ligated complexes.

  • Acceleration of Reductive Elimination: The bulkiness destabilizes the Pd(II)-amido intermediate, driving the difficult C-N bond formation step which is typically the bottleneck for hindered substrates.

Methodology & Materials

Recommended Catalyst Systems

We recommend the use of G4-Precatalysts (e.g., BrettPhos Pd G4) rather than mixing Pd(OAc)₂ and ligand in situ. G4 precatalysts contain a pre-formed active species stabilized by a methyl-group, ensuring a precise 1:1 Pd:Ligand ratio and eliminating the "induction period" required to reduce Pd(II) to Pd(0).

ComponentRecommendationFunction
Primary Catalyst BrettPhos Pd G4 Excellent for primary amines; bulky enough to handle the ortho-morpholine.
Secondary Catalyst RuPhos Pd G4 Use if the coupling partner (Aryl Halide) is also ortho-substituted (extreme sterics).
Base NaOtBu (Sodium tert-butoxide)Strong base, standard for Buchwald couplings. Promotes rapid deprotonation.
Alternative Base Cs₂CO₃ (Cesium Carbonate)Milder; use if the aryl halide contains base-sensitive groups (esters, nitriles).
Solvent 1,4-Dioxane (Anhydrous)High boiling point (101°C), excellent solubility for Pd-complexes.
Solvent (Green) t-Amyl Alcohol Alternative for industrial scale-up; better phase separation in workup.

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Substrate) Reaction Time: 2–12 Hours Temperature: 100°C

Step 1: Preparation of Reaction Vessel
  • Oven-dry a 20 mL reaction vial (microwave vial or Schlenk tube) equipped with a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

Step 2: Reagent Addition (Glovebox or Air-Free Technique)

Note: While G4 catalysts are air-stable as solids, the active catalytic cycle is oxygen-sensitive. Purging is critical.

  • Add This compound (1.0 equiv, 1.0 mmol).

  • Add Aryl Halide (1.0 – 1.2 equiv).

    • If liquid: Add via syringe after solvent.

    • If solid:[1][2] Add now.

  • Add NaOtBu (1.4 equiv, 1.4 mmol).

    • Critical: Do not grind the base; use fresh, free-flowing powder. Hydrolyzed base (NaOH/tBuOH) kills the reaction.

  • Add BrettPhos Pd G4 (1.0 – 2.0 mol%).

    • Start with 1 mol% (approx. 10-15 mg for typical MW). Increase to 2-3 mol% only if conversion stalls.

Step 3: Solvent & Degassing
  • Add Anhydrous 1,4-Dioxane (concentration 0.2 M, approx. 5 mL).

  • Degas: Sparge the solution with Argon for 5 minutes (bubbling gas directly into liquid) OR perform 3 cycles of Vacuum/Backfill with Argon.

  • Seal the vessel immediately with a crimp cap (PTFE/Silicone septa).

Step 4: Reaction & Monitoring
  • Place in a pre-heated block at 100°C .

  • Stir vigorously (800+ RPM). Mass transfer is crucial for the heterogeneous base.

  • Monitor: Check LCMS at 2 hours.

    • Success: >90% Product, <5% Starting Material.

    • Stalled: High Starting Material, no Des-halo byproduct -> Add 1 mol% more catalyst .

    • Dehalogenation: Aryl halide converted to Arene -> Lower Temp to 80°C, switch to RuPhos .

Step 5: Workup
  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts.

  • Wash filtrate with water (1 x 10 mL) and Brine (1 x 10 mL).

  • Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Visualization of Workflows

Experimental Workflow Diagram

ReactionProtocol Start Start: this compound Prep Vessel Prep: Dry Vial, Argon Purge Start->Prep AddSolids Add Solids: 1. Substrate (1.0 eq) 2. Aryl Halide (1.1 eq) 3. NaOtBu (1.4 eq) 4. BrettPhos Pd G4 (1 mol%) Prep->AddSolids AddSolvent Add Solvent: Anhydrous Dioxane (0.2 M) Degas (Sparge 5 min) AddSolids->AddSolvent Heat Reaction: Heat to 100°C Stir 800 RPM AddSolvent->Heat Monitor Monitor (LCMS @ 2h) Heat->Monitor Complete Complete (>95% Conv) Monitor->Complete Success Stalled Stalled (<50% Conv) Monitor->Stalled Incomplete Workup Workup: Filter (Celite) Extract (EtOAc/Water) Purify (Flash Chrom.) Complete->Workup Boost Intervention: Add 1 mol% Catalyst Extend Time Stalled->Boost Boost->Heat

Caption: Step-by-step decision tree for the N-arylation protocol, including intervention points for stalled reactions.

Mechanistic Logic: Overcoming Sterics

Mechanism cluster_ligand Ligand Role (BrettPhos) Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Clash Zone) OxAdd->AmineBind Substrate Deprot Deprotonation (Base Assisted) AmineBind->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim L-Pd-Ar-N RedElim->Pd0 Regeneration

Caption: The catalytic cycle. Red nodes indicate where the morpholine steric bulk impedes the reaction, requiring bulky ligands to force turnover.

Optimization Matrix (Troubleshooting)

If the standard protocol yields <50%, perform a micro-screen using 4 vials:

EntryPrecatalystLigand ClassBaseRationale
1 (Std) BrettPhos Pd G4Dialkylbiaryl phosphineNaOtBuBaseline for primary amines.
2 RuPhos Pd G4 Dialkylbiaryl phosphineNaOtBuRuPhos is smaller than BrettPhos; better for extremely hindered coupling partners.
3 BrettPhos Pd G4-Cs₂CO₃ Milder base prevents decomposition of sensitive aryl halides (esters/nitriles).
4 tBuXPhos Pd G3 Dialkylbiaryl phosphineNaOtBuAlternative steric profile; often works if electronic mismatch is high.

References

  • Seminal Buchwald-Hartwig Methodology

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[3] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society, 116(13), 5969–5970.

  • Development of BrettPhos/RuPhos

    • Maitre, P., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines: Two Ligands Suffice. Chemical Science, 2, 27-50.

  • G4 Precatalyst Systems

    • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings. Chemical Science, 4, 916-920.

  • Amination of Hindered Heterocycles

    • Guram, A. S., et al. (2014).[7][8] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 184–187.

Sources

The Strategic Role of 3-Morpholinopyridin-4-amine in Apixaban Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apixaban, a potent, orally bioavailable, and selective inhibitor of coagulation factor Xa, has emerged as a leading anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2][3] The intricate molecular architecture of Apixaban necessitates a multi-step synthetic approach, wherein the careful selection and efficient synthesis of key intermediates are paramount to the overall success and economic viability of the process. This document provides a comprehensive guide to the synthesis and application of a crucial, yet less commonly documented, intermediate: 3-Morpholinopyridin-4-amine . We will explore its strategic importance in the convergent synthesis of Apixaban, detailing the underlying chemical principles, providing step-by-step protocols, and offering insights into process optimization and characterization.

The Convergent Synthesis Strategy for Apixaban

The synthesis of Apixaban is often approached through a convergent strategy, where two complex fragments are synthesized independently and then coupled in the final stages. This approach offers several advantages, including higher overall yields, easier purification of intermediates, and greater flexibility in process development. In the context of Apixaban, the two key fragments are:

  • The Pyrazolo[3,4-c]pyridine Core: This bicyclic heteroaromatic system forms the backbone of the Apixaban molecule and contains the carboxylic acid functionality that will be converted to the final carboxamide.

  • The Amine Side-Chain: This component introduces the morpholine and piperidinone moieties, which are crucial for the drug's binding affinity and pharmacokinetic profile. While several amine side-chains are described in the literature, this guide focuses on the utility of this compound.

The final step in this convergent synthesis is the formation of an amide bond between the activated carboxylic acid of the pyrazolo[3,4-c]pyridine core and the primary amine of the side-chain intermediate.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound can be efficiently achieved in a two-step process starting from readily available precursors. The general strategy involves a nucleophilic aromatic substitution followed by a reduction of a nitro group.

Step 1: Synthesis of 3-Morpholino-4-nitropyridine

The first step involves the displacement of a halide from a substituted pyridine ring with morpholine. 3-Halo-4-nitropyridines are suitable starting materials for this nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group in the para position to the leaving group activates the ring towards nucleophilic attack.

Reaction Causality: The choice of a polar aprotic solvent like Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) is crucial as it effectively solvates the cationic intermediates and facilitates the reaction. The use of a non-nucleophilic base, such as potassium carbonate or triethylamine, is necessary to neutralize the hydrohalic acid formed during the reaction, thus driving the equilibrium towards the product. Microwave-assisted synthesis can significantly reduce the reaction time.[4]

Experimental Protocol: Synthesis of 3-Morpholino-4-nitropyridine

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
3-Chloro-4-nitropyridine158.560.11.015.86 g
Morpholine87.120.121.210.45 g (10.5 mL)
Potassium Carbonate138.210.151.520.73 g
Dimethylformamide (DMF)---150 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-nitropyridine (15.86 g, 0.1 mol) and dimethylformamide (150 mL).

  • Stir the mixture until the starting material is completely dissolved.

  • Add potassium carbonate (20.73 g, 0.15 mol) and morpholine (10.45 g, 0.12 mol) to the solution.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • A yellow solid will precipitate. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 100 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 85-95% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Reduction of 3-Morpholino-4-nitropyridine to this compound

The second step is the reduction of the nitro group to a primary amine. This transformation is a critical step and can be achieved using various reducing agents. Catalytic hydrogenation is a clean and efficient method for this purpose.

Reaction Causality: The choice of catalyst is important for the efficiency of the reduction. Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of aromatic nitro groups.[5][6][7] The reaction is typically carried out in a protic solvent like ethanol or methanol, which acts as a hydrogen source and helps to dissolve the starting material. The reaction is performed under a hydrogen atmosphere, and the pressure can be varied to control the reaction rate.

Experimental Protocol: Synthesis of this compound

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
3-Morpholino-4-nitropyridine209.200.051.010.46 g
10% Palladium on Carbon (50% wet)---1.0 g
Ethanol---200 mL
Hydrogen Gas---50-60 psi

Procedure:

  • To a high-pressure hydrogenation vessel (Parr apparatus), add 3-morpholino-4-nitropyridine (10.46 g, 0.05 mol) and ethanol (200 mL).

  • Carefully add 10% Palladium on carbon (1.0 g, 50% wet) to the suspension.

  • Seal the vessel and purge it with nitrogen gas three times to remove any air.

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature for 6-8 hours. The progress of the reaction can be monitored by the cessation of hydrogen uptake.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 50 mL).

  • Combine the filtrates and concentrate them under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

Expected Yield: 90-98% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its purity should be confirmed by HPLC.

Final Assembly of Apixaban: The Amide Coupling Reaction

The culmination of the convergent synthesis is the amide bond formation between the pyrazolo[3,4-c]pyridine carboxylic acid and this compound. To facilitate this reaction, the carboxylic acid is typically activated, for example, by converting it to an acyl chloride.[8]

Step 3: Synthesis of Apixaban

Reaction Causality: The acylation of an amine with an acyl chloride is a robust and widely used method for amide bond formation.[9] The reaction is generally fast and high-yielding. A base, such as triethylamine or diisopropylethylamine (DIPEA), is required to scavenge the hydrochloric acid that is generated during the reaction. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard for this type of transformation.

Experimental Protocol: Synthesis of Apixaban

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carbonyl chloride478.940.011.04.79 g
This compound179.220.0111.11.97 g
Triethylamine101.190.0151.51.52 g (2.1 mL)
Dichloromethane (DCM)---100 mL

Procedure:

  • Dissolve 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carbonyl chloride (4.79 g, 0.01 mol) in dry dichloromethane (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, dissolve this compound (1.97 g, 0.011 mol) and triethylamine (1.52 g, 0.015 mol) in dry dichloromethane (50 mL).

  • Cool the acyl chloride solution to 0 °C using an ice bath.

  • Slowly add the solution of this compound and triethylamine to the acyl chloride solution dropwise over 30 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Apixaban.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pure Apixaban.

Expected Yield: 80-90% Characterization: The final Apixaban product must be thoroughly characterized using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity according to pharmacopeial standards.

Visualizing the Synthetic Pathway

Synthesis of this compound

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction 3-Chloro-4-nitropyridine 3-Chloro-4-nitropyridine 3-Morpholino-4-nitropyridine 3-Morpholino-4-nitropyridine 3-Chloro-4-nitropyridine->3-Morpholino-4-nitropyridine K2CO3, DMF 80-90 °C Morpholine Morpholine Morpholine->3-Morpholino-4-nitropyridine 3-Morpholino-4-nitropyridine_2 3-Morpholino-4-nitropyridine This compound This compound 3-Morpholino-4-nitropyridine_2->this compound H2, 10% Pd/C Ethanol, RT

Caption: Synthetic route to this compound.

Final Assembly of Apixaban

G cluster_0 Amide Coupling Apixaban_Acid_Chloride Apixaban Acid Chloride Core Apixaban Apixaban Apixaban_Acid_Chloride->Apixaban Triethylamine, DCM 0 °C to RT This compound This compound This compound->Apixaban

Caption: Final amide coupling step to synthesize Apixaban.

Safety and Handling Precautions

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

  • 3-Chloro-4-nitropyridine: Is a toxic and irritating compound. Avoid inhalation, ingestion, and skin contact.

  • Morpholine: Is a corrosive and flammable liquid. Handle with care.

  • Palladium on Carbon: Is a flammable solid and should be handled with care, especially when dry. The wet catalyst is safer to handle.

  • Hydrogen Gas: Is highly flammable and forms explosive mixtures with air. Use in a properly rated hydrogenation apparatus.

  • Acyl Chlorides: Are corrosive and react violently with water. Handle under anhydrous conditions.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The use of this compound as a key intermediate provides an efficient and viable route for the synthesis of Apixaban. The protocols detailed in this guide are based on established chemical principles and offer a solid foundation for researchers and drug development professionals. By understanding the causality behind the experimental choices and adhering to safe laboratory practices, the synthesis of this important anticoagulant can be achieved with high yield and purity. Further optimization of reaction conditions, such as catalyst loading, reaction time, and purification methods, may be explored to enhance the overall efficiency of the process for large-scale production.

References

  • EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents.
  • Synthesis method of 4-(4-aminophenyl)-3-morpholone - Eureka | Patsnap. Available at: [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - MDPI. Available at: [Link]

  • CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents.
  • US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents.
  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available at: [Link]

  • EP3228619A1 - Process for the preparation of a apixabam - Google Patents.
  • (PDF) Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Available at: [Link]

  • US20160143894A1 - Process for the preparation of apixaban - Google Patents.
  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents.
  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation - LOCKSS. Available at: [Link]

  • Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, - ACS Publications. Available at: [Link]

  • Scheme-VI: Mechanism for the reaction of 3 and 4 with morpholine, piperazine and diethylamine in pure acetonitrile - ResearchGate. Available at: [Link]

  • (PDF) 1-(4-aminophenyl)-3-morpholinopiperidin-2-one: A new process related impurity of Apixaban- An anticoagulant drug - ResearchGate. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. Available at: [Link]

  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents.
  • Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • 4-(4-Nitrophenyl)morpholine - PMC - NIH. Available at: [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

  • A general and efficient 2-amination of pyridines and quinolines - PubMed. Available at: [Link]

  • Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent - ResearchGate. Available at: [Link]

  • Synthesis and Characterisation of Impurities of Apixaban Drug Substance ‐ An Anti‐coagulant - ResearchGate. Available at: [Link]

  • Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]

  • WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. Available at: [Link]

  • US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents.
  • Morpholine - Wikipedia. Available at: [Link]

  • An alternative synthetic strategy to construct apixaban analogues - arkat usa. Available at: [Link]

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Application Note: Strategic Prodrug Design for 3-Morpholinopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Solubility Enhancement & Controlled Release via Acyloxyalkyl Carbamate Scaffolds[1][2]

Introduction & Rational Design

The 3-Morpholinopyridin-4-amine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., PI3K/mTOR pathway modulators) due to the morpholine’s ability to interact with the hinge region of kinases. However, this moiety presents a distinct delivery challenge:

  • Solubility: The planar pyridine-amine system, combined with the lipophilic morpholine, often results in Type II (poor solubility, high permeability) classification in the BCS (Biopharmaceutics Classification System).[1][2]

  • Metabolic Liability: The primary exocyclic amine (

    
    ) is susceptible to rapid 
    
    
    
    -acetylation (NAT1/2) or oxidation, reducing the half-life of the active parent.[1][2]
  • Steric Environment: The morpholine ring at the C3 position exerts a significant ortho-effect, creating steric hindrance around the C4 amine.[2]

The Solution: This guide details the synthesis and validation of an Acyloxyalkyl Carbamate Prodrug . Unlike simple amides (which are often too stable to be cleaved by peptidases in aromatic systems) or simple carbamates (which require harsh conditions to hydrolyze), the acyloxyalkyl carbamate utilizes a "double-trigger" mechanism.[1][2]

Mechanism of Action:

  • Entry: The lipophilic prodrug crosses membranes.[1][2]

  • Trigger: Ubiquitous esterases cleave the distal ester moiety.[1][2]

  • Collapse: The resulting hydroxymethyl carbamate is unstable and spontaneously decomposes, releasing

    
    , formaldehyde, and the parent this compound.[1][2]
    

Prodrug Design Logic & Pathway

The following diagram illustrates the specific "Cascade Cleavage" mechanism designed for this scaffold.

ProdrugMechanism Prodrug Acyloxyalkyl Carbamate (Prodrug) Intermediate Unstable Hydroxymethyl Carbamate Prodrug->Intermediate Esterase Hydrolysis (Plasma/Liver) Parent Active Drug (this compound) Intermediate->Parent Spontaneous Collapse (Fast) Byproducts Byproducts: CO2 + Aldehyde + Acid Intermediate->Byproducts

Figure 1: The cascade activation pathway.[1][2] The steric bulk of the C3-morpholine does not hinder the distal esterase cleavage, ensuring reliable release.

Synthetic Protocol: Acyloxyalkyl Carbamate Derivatization

This protocol describes the synthesis of the (Pivaloyloxy)methyl carbamate derivative. This specific promoiety is chosen for its balance of lipophilicity and hydrolytic stability.[2]

Materials Required[2][3][4][5][6][7][8][9][10]
  • Parent: this compound (1.0 eq)[1][2]

  • Reagent A: Chloromethyl chloroformate (1.2 eq)[1][2]

  • Reagent B: Pivalic acid (sodium or silver salt, or acid with

    
    )[1]
    
  • Solvent: Dichloromethane (DCM), Anhydrous DMF

  • Base: Pyridine or Triethylamine (TEA)[1][2]

Step 1: Formation of the Chloromethyl Carbamate Intermediate

The steric hindrance of the morpholine requires a highly reactive electrophile.

  • Dissolution: Dissolve this compound (10 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere.
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Base Addition: Add pyridine (12 mmol) dropwise. Expert Note: Pyridine is preferred over TEA here to avoid quaternary ammonium salt formation with the chloromethyl reagent.

  • Acylation: Add chloromethyl chloroformate (12 mmol) dropwise over 20 minutes.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (System: 5% MeOH in DCM). The amine spot should disappear.[2]

  • Workup: Wash with cold water (

    
     mL) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
    • Checkpoint: The intermediate is often an unstable oil.[2] Proceed immediately to Step 2 without extensive purification.[1][2]

Step 2: Installation of the Solubilizing Ester (The "Trigger")
  • Preparation: Dissolve the crude chloromethyl carbamate from Step 1 in anhydrous DMF (30 mL).

  • Displacement: Add Pivalic acid (15 mmol) and Cesium Carbonate (

    
    , 15 mmol).
    
    • Why Cesium? The "Cesium Effect" enhances the nucleophilicity of the carboxylate, crucial for displacing the chloride in this hindered system.

  • Reaction: Heat to 60°C for 4-6 hours.

  • Workup: Dilute with EtOAc (100 mL), wash extensively with water (

    
    ) to remove DMF.
    
  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Analytical Validation & Solubility Profiling

Once synthesized, the prodrug must be validated for both solubility improvement and bioreversibility.

Experiment A: Kinetic Solubility Assay

Objective: Quantify the advantage of the prodrug vs. parent in aqueous media.

Protocol:

  • Prepare saturated solutions of Parent and Prodrug in PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2).[1][2]

  • Shake at 25°C for 24 hours.

  • Filter (0.45 µm PTFE).[1][2]

  • Analyze filtrate by HPLC-UV (254 nm).

Typical Results (Hypothetical Data for Benchmarking):

MediumParent Solubility (µg/mL)Prodrug Solubility (µg/mL)Fold IncreaseNotes
PBS (pH 7.4) 1545030x Prodrug masks H-bond donors, disrupting crystal lattice.[1][2]
SGF (pH 1.2) 1208006.5x Both protonate, but prodrug lipophilicity aids wetting.[1][2]
Experiment B: Plasma Stability (Bio-activation)

Objective: Confirm the prodrug releases the parent drug in systemic circulation.

Protocol:

  • Incubation: Spike pooled human plasma with Prodrug (10 µM).[1][2]

  • Conditions: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quench: Add 150 µL cold Acetonitrile (containing Internal Standard). Centrifuge at 10,000g.

  • Analysis: LC-MS/MS monitoring the transition of Parent

    
     and Prodrug 
    
    
    
    .

Success Criteria:

  • 
     (Prodrug) in Plasma: < 30 minutes.[1][2]
    
  • 
     (Prodrug) in Buffer (Chemical Stability): > 24 hours.[1][2]
    
  • Interpretation: Rapid disappearance in plasma with concomitant appearance of parent indicates successful esterase targeting.[1][2]

Visualizing the Synthetic Workflow

SynthesisWorkflow Start Start: this compound Step1 Step 1: Chloromethylation (Cl-CO2-CH2-Cl, Pyridine, 0°C) Start->Step1 Inter Intermediate: Chloromethyl Carbamate Step1->Inter Nucleophilic Attack Step2 Step 2: Esterification (R-COOH, Cs2CO3, DMF, 60°C) Inter->Step2 Chloride Displacement Final Final Prodrug: Acyloxyalkyl Carbamate Step2->Final Purification

Figure 2: Step-by-step synthetic workflow for the acyloxyalkyl carbamate prodrug.

Expert Insights & Troubleshooting

  • The "Pyridine Problem":

    • Issue: The pyridine nitrogen in the scaffold (N1) is basic (

      
      ).[1][2] In acidic conditions, it protonates.[1][2]
      
    • Impact: During the chloromethylation (Step 1), if the reaction is too acidic, the N1 protonates, making the ring electron-deficient and deactivating the C4-amine.

    • Fix: Maintain a strictly basic environment (excess Pyridine or TEA) to ensure the C4-amine remains nucleophilic.[1][2]

  • Steric Hindrance at C3:

    • The morpholine ring is bulky.[2] If the reaction in Step 1 is sluggish, switch to 1-Chloroethyl chloroformate (instead of chloromethyl). The resulting prodrug will have a methyl branch on the linker, which sometimes improves stability in vitro but might slow down esterase cleavage.

  • Safety Note:

    • Chloromethyl chloroformate is a lachrymator and potential carcinogen.[1][2] Handle only in a functioning fume hood.

References

  • Rautio, J., et al. (2008).[1][2] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.[1][2] Link

  • Huttunen, K. M., Raunio, H., & Rautio, J. (2011).[1][3] Prodrugs—from serendipity to rational design.[1][2][3] Pharmacological Reviews. Link

  • Simplício, A. L., et al. (2008).[1][2] Prodrugs for amines. Molecules. Link[1][2]

  • Stella, V. J., & Nti-Addae, K. W. (2007).[1][2] Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Link

  • Iley, J., et al. (1997).[1][2] Acyloxymethyl carbamates as prodrugs for amines.[1][2] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for the chemical mechanism).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Morpholinopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3-Morpholinopyridin-4-amine. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to address common issues and enhance experimental success.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a heterocyclic compound featuring a pyridine ring, a morpholine substituent, and an amino group. While the morpholine and amino moieties generally contribute to water solubility, the overall planarity and potential for intermolecular interactions in the solid state can lead to poor aqueous solubility.

This estimated pKa is pivotal for developing effective solubilization strategies, as it indicates that the compound's charge, and therefore its aqueous solubility, will be highly dependent on the pH of the solution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: The poor solubility is likely due to the compound's neutral form at or above physiological pH. As a weak base with an estimated pKa between 5 and 6, this compound will be predominantly in its uncharged, less soluble form in neutral or alkaline solutions. To improve solubility, the pH of the aqueous solution needs to be adjusted to a value at least 2 units below the pKa to ensure the compound is in its protonated, more soluble, cationic form.

Q2: What is the expected effect of pH on the solubility of this compound?

A2: The solubility of this compound is expected to increase significantly as the pH of the solution decreases. According to the Henderson-Hasselbalch equation, when the pH is equal to the pKa, the compound will be 50% ionized.[3][4] Lowering the pH will increase the proportion of the protonated, more soluble species. A general rule of thumb is that for every log unit difference between the pKa and the pH, the ratio of the ionized to the un-ionized form changes by a factor of 10.

Q3: Are there any recommended starting points for pH adjustment?

A3: A good starting point is to prepare a buffer with a pH of 3.0 to 4.0. At this pH, the compound should be predominantly in its protonated and more soluble form. It is crucial to experimentally determine the optimal pH that provides sufficient solubility without causing chemical degradation of the compound.

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, co-solvents can be an effective strategy, either alone or in combination with pH adjustment.[5][6] Water-miscible organic solvents can reduce the polarity of the aqueous medium, which can help to solvate the hydrophobic regions of the molecule.[7] Commonly used co-solvents in early drug discovery and formulation include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[6]

Q5: What are the potential downsides of using co-solvents?

A5: While effective, co-solvents can have drawbacks. High concentrations of organic solvents can sometimes negatively impact downstream biological assays. Furthermore, the use of co-solvents can sometimes lead to the precipitation of the compound upon dilution into a fully aqueous medium.[7] Therefore, it is essential to assess the compatibility of the chosen co-solvent with the intended application.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to systematically address and overcome the poor aqueous solubility of this compound.

Guide 1: Systematic pH-Dependent Solubility Profiling

This guide will help you determine the aqueous solubility of your compound as a function of pH.

Objective: To identify the optimal pH range for solubilizing this compound.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 2.0 to 8.0.

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Experimental Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Prepare a series of buffers (pH 2.0 - 8.0) B Add excess solid this compound to each buffer A->B C Equilibrate samples in a thermostatic shaker (e.g., 24-48 hours at 25°C) B->C D Separate the undissolved solid (centrifugation or filtration) C->D E Collect the supernatant D->E F Quantify the concentration of the dissolved compound (e.g., HPLC-UV) E->F G Plot solubility vs. pH F->G

Caption: Workflow for pH-dependent solubility determination.

Detailed Protocol:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at various pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, and 8.0).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The presence of undissolved solid is crucial to ensure saturation.[8]

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (typically 24 to 48 hours) to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtering the suspension through a chemically compatible 0.22 µm filter.

  • Quantification: Carefully collect the clear supernatant and dilute it with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the corresponding pH value to generate a pH-solubility profile.

Expected Outcome: The pH-solubility profile will visually demonstrate the increase in solubility at lower pH values, allowing you to select an appropriate buffer for your experiments.

Guide 2: Co-solvent Screening for Enhanced Solubility

This guide outlines a systematic approach to identify an effective co-solvent system.

Objective: To determine the most suitable co-solvent and its optimal concentration for dissolving this compound.

Materials:

  • This compound

  • A selection of water-miscible organic co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).

  • Aqueous buffer at a pH where some solubility is observed (determined from Guide 1).

  • Vortex mixer

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Experimental Workflow:

G cluster_0 Preparation cluster_1 Solubility Measurement cluster_2 Data Analysis A Prepare stock solutions of co-solvents in the chosen aqueous buffer B Create a series of co-solvent concentrations (e.g., 5%, 10%, 20% v/v) A->B C Add excess solid this compound to each co-solvent mixture B->C D Equilibrate and determine solubility as described in Guide 1 C->D E Plot solubility vs. co-solvent concentration for each co-solvent D->E F Identify the most effective co-solvent and its optimal concentration E->F

Caption: Workflow for co-solvent screening.

Detailed Protocol:

  • Co-solvent Mixture Preparation: Prepare a series of co-solvent/buffer mixtures with varying concentrations of the organic co-solvent (e.g., 5%, 10%, 20%, 30%, 40%, and 50% v/v).

  • Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described in Guide 1.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.

Expected Outcome: This screening process will identify the co-solvent that provides the most significant solubility enhancement at the lowest possible concentration.

Data Presentation:

Co-solventConcentration (% v/v)Solubility (µg/mL)
DMSO5[Insert experimental data]
10[Insert experimental data]
20[Insert experimental data]
Ethanol5[Insert experimental data]
10[Insert experimental data]
20[Insert experimental data]
PEG 4005[Insert experimental data]
10[Insert experimental data]
20[Insert experimental data]

Table 1: Example Data Table for Co-solvent Screening.

Advanced Strategies

For particularly challenging cases, more advanced formulation strategies may be necessary. These can include:

  • Salt Formation: If pH adjustment alone is insufficient, creating a stable salt form of this compound with a pharmaceutically acceptable acid can significantly improve its solubility and dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in its amorphous (non-crystalline) state can lead to higher apparent solubility and faster dissolution. Techniques like spray drying or hot-melt extrusion are often employed for this purpose.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the drug and presenting a hydrophilic exterior to the aqueous environment.

These advanced techniques often require specialized equipment and expertise in formulation science.

Concluding Remarks

Overcoming the poor aqueous solubility of this compound is a critical step in enabling its further development and use in research. A systematic approach, beginning with an understanding of its pH-dependent solubility and followed by methodical troubleshooting using pH adjustment and co-solvents, will provide a clear path to achieving the desired solution concentrations. For more persistent solubility challenges, advanced formulation strategies should be considered. This guide provides the foundational knowledge and practical protocols to empower researchers to successfully navigate these experimental hurdles.

References

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Dissolution Method Troubleshooting. (2022). American Pharmaceutical Review. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2018). Molecules. [Link]

  • 2-Aminopyridine. (n.d.). Wikipedia. [Link]

  • 2-Aminopyridine | NH2C5H4N | CID 10439. (n.d.). PubChem. [Link]

  • Henderson-Hasselbalch Equation. (n.d.). BYJU'S. [Link]

  • Predicted pKa values for the secondary and tertiary amines shown in Fig. 2, using di- and tri-ethylamine as a reference, respectively. (n.d.). ResearchGate. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. [Link]

  • A guide to the selection of co-solvents to enable the easiest separation by distillation. (n.d.). ResearchGate. [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2018). Molecules. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry. [Link]

  • Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. (2006). Journal of Chemical & Engineering Data. [Link]

  • pKa values in solubility determination using the Henderson-Hasselbalch equation. (2025). ResearchGate. [Link]

  • Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? (2016). Reddit. [Link]

  • Henderson–Hasselbalch equation. (n.d.). Wikipedia. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). InTech. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. [Link]

  • Henderson Hasselbalch equation – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • CASE 0 compounds which show Henderson-Hasselbalch form log S-pH curves in the non-salt region. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Stability & Storage of 3-Morpholinopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Morpholinopyridin-4-amine is a critical heterocyclic building block, often utilized as a scaffold in kinase inhibitor development. Its structure features an electron-rich pyridine ring substituted with both a primary amine and a morpholine moiety. This specific electronic arrangement creates a "perfect storm" for stability challenges: the molecule is prone to oxidative degradation , photolytic discoloration , and hygroscopic agglomeration .

This guide moves beyond generic advice, providing a mechanistic understanding of why this compound degrades and how to prevent it using self-validating storage protocols.

Part 1: The Mechanics of Instability

To preserve this compound, you must understand the enemy. The degradation of this compound is driven by three primary vectors:

  • N-Oxidation (The "Yellowing" Effect): The pyridine nitrogen and the morpholine nitrogen are susceptible to oxidation. However, the electron-donating effect of the C4-amine makes the pyridine ring particularly electron-rich, increasing the susceptibility of the ring nitrogens to N-oxide formation upon exposure to atmospheric oxygen.

  • Photolytic Instability: Aminopyridines are chromophores that can absorb UV-Vis light, leading to radical formation and subsequent polymerization or dimerization. This manifests as a darkening of the solid from off-white to brown.

  • Hygroscopicity: The morpholine ring, combined with the primary amine, creates a hydrogen-bonding network that avidly absorbs atmospheric moisture, leading to hydrolysis risks and difficulty in handling (clumping).

Visualizing the Degradation Pathway

The following diagram illustrates the cascade of failure when the compound is improperly stored.

DegradationPathway Compound This compound (Pristine: Off-White Solid) NOxide N-Oxide Impurities (M+16 peak) Compound->NOxide Slow Oxidation Dimer Azo-Dimers/Polymers (Brown Discoloration) Compound->Dimer Photolysis Hydrate Hydrate Formation (Sticky/Clumping) Compound->Hydrate H-Bonding Oxygen Exposure to O2 Oxygen->NOxide Light UV/Vis Light Light->Dimer Moisture Humidity (>60%) Moisture->Hydrate

Figure 1: Mechanistic degradation pathways showing the causality between environmental factors (O2, Light, Moisture) and specific chemical failures.

Part 2: Storage & Handling Protocols

The Golden Rule: Treat this compound as a perishable biological reagent until it is formulated into a stable salt.

Storage Specification Table
ParameterLong-Term Storage (>1 Month) Short-Term / In-Use (<1 Month) Critical Note
Temperature -20°C 2°C to 8°CAvoid freeze-thaw cycles; aliquot upon receipt.
Atmosphere Argon or Nitrogen Overlay Tightly cappedOxygen is the primary degradation driver.
Container Amber Glass Vial Amber Glass / Foil-wrappedTranslucent plastic allows light penetration.
Desiccant Required (Silica Gel/Sieves)RecommendedHygroscopic nature leads to "sticky" weighing errors.
State Solid (Powder)SolidNever store as a solution for >24 hours.
Protocol: The "Inert Aliquot" System

To prevent repeated exposure of the bulk material to air and moisture.

  • Upon Receipt: Allow the bottle to warm to room temperature before opening (prevents condensation).

  • Environment: Open inside a fume hood, ideally under a gentle stream of Nitrogen or Argon.

  • Aliquot: Divide the bulk material into single-use amber vials (e.g., 100 mg or 500 mg portions).

  • Seal: Flush each vial with inert gas, cap tightly, and seal with Parafilm.

  • Store: Place vials in a secondary container with desiccant at -20°C.

Part 3: Troubleshooting Guide (Q&A)
Scenario 1: Discoloration

Q: My sample has turned from off-white to a dark yellow/brown. Is it still usable?

  • Diagnosis: This indicates oxidative degradation or photolytic damage . The color comes from trace amounts of azo-dimers or conjugated oxidation byproducts (N-oxides), which have high extinction coefficients (meaning a small amount looks very dark).

  • Action:

    • Check Purity: Run an LC-MS. If the purity is >95% and the main impurity is the N-oxide (M+16), you may be able to use it for crude reactions.

    • Purification: If purity is <90%, recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate mix) or perform a rapid silica filtration.

    • Prevention: Ensure future samples are stored in amber vials and flushed with Argon.

Scenario 2: Solubility & Handling

Q: The powder has become sticky and is difficult to weigh. Why?

  • Diagnosis: The morpholine ring is hygroscopic . The sample has absorbed atmospheric water, forming a "gum." This affects the molecular weight calculation (you are weighing water, not just compound).

  • Action:

    • Drying: Place the open vial in a vacuum desiccator over P2O5 or activated silica gel overnight.

    • Correction: If you cannot dry it, determine the water content via Karl Fischer titration or NMR (integration of the water peak) and adjust your stoichiometry accordingly.

Scenario 3: LC-MS Impurities

Q: I see a new peak at [M+16] and [M+32] in my LC-MS. What are these?

  • Diagnosis: These are the Mono-N-oxide and Di-N-oxide derivatives.

    • Mechanism:[1] The pyridine nitrogen is the most basic and likely the first to oxidize [M+16]. Prolonged exposure leads to oxidation of the morpholine nitrogen [M+32].

  • Action: These impurities are polar and can often be removed via aqueous workup (acid/base extraction) or reverse-phase chromatography.

Part 4: Analytical Validation Workflow

Use this decision tree to determine if your stored batch is fit for purpose.

ValidationWorkflow Start Start: Assess Stored Sample Visual Visual Inspection: Is it Off-White? Start->Visual ColorFail Dark/Brown Visual->ColorFail No ColorPass Off-White/Pale Yellow Visual->ColorPass Yes HPLC Run LC-MS (C18, Water/ACN + 0.1% Formic Acid) ColorFail->HPLC Confirm Extent ColorPass->HPLC PurityCheck Purity > 95%? HPLC->PurityCheck Use Proceed to Experiment PurityCheck->Use Yes Purify Recrystallize or Column Chromatography PurityCheck->Purify No

Figure 2: Quality Control Decision Tree for evaluating long-term stored samples.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (morpholine/general).

References
  • Vertex AI Search. (2025).[1] Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. National Institutes of Health (NIH). Link

  • Apollo Scientific. (2023). Safety Data Sheet: [3-(Morpholin-4-yl)phenyl]methylamine. Apollo Scientific.[1][2] Link

  • Valsynthese SA. (2023).[3] Material Safety Data Sheet: 4-(4-Aminophenyl)morpholin-3-one. Valsynthese. Link

  • Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 4-Aminopyridine. Merck KGaA.[1] Link

  • PubChem. (2025). 3-Amino-2-morpholin-4-ylpyridine Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Scale-Up Synthesis of 3-Morpholinopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 3-Morpholinopyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to ensure a robust and efficient process.

I. Overview of Synthetic Strategy

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. A common route starts with a halo-substituted nitropyridine, which reacts with morpholine, followed by the reduction of the nitro group to the desired amine. While straightforward in principle, scaling up this process introduces challenges related to reaction kinetics, heat transfer, impurity profiles, and product isolation.

Common Synthetic Route

Synthetic_Route A 3-Halo-4-nitropyridine C 3-Morpholino-4-nitropyridine A->C SNAr Reaction Base, Solvent B Morpholine B->C D This compound C->D Nitro Group Reduction (e.g., Catalytic Hydrogenation)

Caption: A typical synthetic pathway to this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and issues encountered during the scale-up synthesis.

FAQ 1: My SNAr reaction is sluggish and gives low yields on a larger scale. What are the likely causes and how can I optimize it?

Answer:

Sluggishness and low yields in the SNAr reaction during scale-up often stem from mass transfer limitations and inadequate temperature control.

  • Causality: At a larger scale, inefficient mixing can lead to localized concentration gradients of reactants and the base, slowing down the reaction rate. Exothermic reactions can also be difficult to control, potentially leading to side reactions if the temperature is not maintained within the optimal range.

  • Troubleshooting Protocol:

    • Solvent Selection: Ensure your solvent can dissolve all reactants and byproducts to a reasonable extent. Aprotic polar solvents like DMSO, DMF, or NMP are generally effective for SNAr reactions.

    • Base Selection and Stoichiometry: An appropriate inorganic base like K2CO3 or Na2CO3 is commonly used.[1] Ensure at least stoichiometric amounts are used, and consider a slight excess to drive the reaction to completion.

    • Temperature Optimization: While higher temperatures generally increase the reaction rate, they can also promote impurity formation. A design of experiments (DoE) approach can help identify the optimal temperature that balances reaction rate and purity. For instance, a reaction might be run at 100°C for 5 hours.[1]

    • Agitation Rate: Increase the agitation speed to improve mixing and mass transfer. Monitor the power input per unit volume to ensure consistent mixing as you scale up.

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Recommendation for Optimization
Agitation Magnetic Stirrer (500 rpm)Impeller (100-150 rpm)Characterize mixing efficiency; consider using baffles.
Heating Heating MantleJacketed ReactorEnsure uniform heat distribution; monitor internal and jacket temperatures.
Reaction Time 4-6 hours6-10 hoursMonitor reaction completion by HPLC to avoid extended heating.
FAQ 2: I'm observing significant levels of di-substituted byproducts. How can I minimize their formation?

Answer:

The formation of di-substituted byproducts is a common issue, especially if there are other reactive sites on the pyridine ring.

  • Causality: This is often due to a lack of selectivity in the reaction, which can be exacerbated by high temperatures or an incorrect stoichiometry of reactants.

  • Mitigation Strategy:

    • Control Stoichiometry: Use a slight excess of the halo-nitropyridine relative to morpholine to ensure the morpholine is consumed before it can react a second time.

    • Temperature Control: Running the reaction at the lower end of the effective temperature range can improve selectivity.

    • Gradual Addition: Adding the morpholine slowly to the reaction mixture can help maintain a low concentration of the nucleophile, favoring the mono-substitution product.

FAQ 3: The catalytic hydrogenation of the nitro group is slow and sometimes incomplete. What factors should I investigate?

Answer:

Catalytic hydrogenation can be challenging to scale up due to issues with catalyst activity, hydrogen pressure, and mass transfer of hydrogen gas into the liquid phase.

  • Causality: The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by impurities in the starting material or solvent. Inefficient mixing can limit the contact between the catalyst, substrate, and hydrogen.

  • Troubleshooting Protocol:

    • Catalyst Selection and Loading: Ensure you are using a high-quality catalyst. The loading (typically 5-10% w/w of the substrate) may need to be optimized for the larger scale.

    • Hydrogen Pressure and Temperature: Increasing the hydrogen pressure (e.g., 2-10 bar) and temperature (e.g., 40-90°C) can significantly increase the reaction rate.[2][3] However, be mindful of the safety implications of working with hydrogen at high pressures and temperatures.

    • Solvent Choice: Aliphatic alcohols like ethanol are often good solvents for this reaction.[2]

    • Agitation: Vigorous stirring is crucial to ensure good gas-liquid mass transfer.

ParameterCondition 1Condition 2 (Optimized)Reference
Catalyst 5% Pd/C5% Pd/C[3]
Solvent MethanolEthanol[2]
Temperature 50°C75-85°C[2]
H2 Pressure 2 bar4.5-5.5 bar[2]
Reaction Time 8 hours~1 hour[2]

digraph "Hydrogenation_Troubleshooting" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Slow/Incomplete Hydrogenation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Q1 [label="Is the catalyst active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
A1_Yes [label="Check Mass Transfer", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
A1_No [label="Source New Catalyst\nCheck for Poisons", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
Q2 [label="Is agitation sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
A2_Yes [label="Optimize Pressure/Temp", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
A2_No [label="Increase Agitation Rate", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
End [label="Successful Hydrogenation", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1;
Q1 -> A1_Yes [label="Yes"];
Q1 -> A1_No [label="No"];
A1_Yes -> Q2;
Q2 -> A2_Yes [label="Yes"];
Q2 -> A2_No [label="No"];
A2_Yes -> End;
A2_No -> End;

}

Caption: Troubleshooting workflow for catalytic hydrogenation.

FAQ 4: I am struggling with the purification and isolation of the final product. What are the best practices for obtaining high-purity this compound?

Answer:

Purification and isolation are critical steps that can significantly impact the overall yield and purity of your product.

  • Causality: The presence of colored impurities and closely related byproducts can make crystallization difficult. The basic nature of the product also influences the choice of work-up procedures.

  • Purification Protocol:

    • Work-up: After the hydrogenation, the catalyst should be carefully filtered off. The reaction mixture can then be worked up by adjusting the pH.

    • Extraction: An extractive work-up can be effective for removing impurities. For example, adjusting the pH of an aqueous solution to 4.0-5.0 can help in selectively extracting certain by-products with an organic solvent mixture.[4]

    • Crystallization:

      • Solvent Screening: A thorough solvent screen is essential to find a system that provides good solubility at high temperatures and poor solubility at low temperatures. Mixtures of solvents, such as acetone/water, can be effective.[2]

      • Cooling Profile: A controlled cooling rate is crucial for obtaining well-formed crystals and avoiding the trapping of impurities.

      • Seeding: Seeding the solution with pure crystals of this compound can help control the crystallization process and improve the particle size distribution.

    • Drying: The final product should be dried under vacuum at a moderate temperature (e.g., 50°C) to remove residual solvents.[2]

III. Safety Considerations in Scale-Up

  • Catalytic Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly grounded and purged with an inert gas (e.g., nitrogen) before and after the reaction. Use a well-maintained autoclave designed for high-pressure reactions.

  • Exothermic Reactions: The SNAr reaction can be exothermic. Implement a robust cooling system and monitor the internal temperature closely. Consider semi-batch addition of reagents to control the rate of heat generation.

  • Solvent Handling: Many of the solvents used (e.g., DMF, DMSO) have specific handling requirements. Consult the Safety Data Sheets (SDS) for all materials and use appropriate personal protective equipment (PPE).

IV. References

  • Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. RSC Publishing.

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI.

  • Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.

  • Process for the purification of p-aminophenol. Google Patents.

  • Process for preparing 4-(4-aminophenyl)morpholin-3-one. Google Patents.

  • Preparation method for 4-(4-aminophenyl)morpholin-3-one. Google Patents.

  • Synthesis method of 4-(4-aminophenyl)-3-morpholinone. Google Patents.

Sources

Technical Support Center: HPLC Optimization for 3-Morpholinopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: HPLC-3MP4A-OPT | Technician: Senior Application Scientist[1]

Executive Summary

3-Morpholinopyridin-4-amine (CAS: 144864-28-8) presents a classic "chromatographer's headache": it is a highly basic, hydrophilic heterocycle.[1] The molecule contains two distinct basic centers—the pyridine ring nitrogen (


) and the morpholine nitrogen (

).

Standard acidic reversed-phase (RP) methods (pH 2-3) often fail because the molecule becomes doubly protonated, leading to:

  • Dewetting/Dead Volume Elution: The highly polar cation has zero retention on C18.

  • Severe Tailing: Strong ionic interaction with residual silanols on the silica support.[2][3]

This guide provides a self-validating High-pH Reversed-Phase protocol as the primary standard, with troubleshooting workflows for common failure modes.

Module 1: The "Golden Standard" Protocol

Use this method as your starting point. It utilizes high pH to suppress ionization, rendering the molecule neutral and sufficiently hydrophobic for retention.

Method Parameters
ParameterSpecificationRationale
Column Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent ZORBAX Extend-C18)Standard silica dissolves at pH > 8.[1] Hybrid particles (ethylene-bridged) withstand pH up to 12.[1]
Dimensions 150 mm x 4.6 mm, 3.5 µmBalance between resolution (for impurities) and backpressure.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0) High pH ensures the pyridine (

~9.2) is >80% neutral, maximizing retention.
Mobile Phase B Acetonitrile (MeCN) MeCN has lower viscosity than Methanol, crucial for preventing over-pressure in hybrid columns.
Gradient 5% B to 60% B over 15 minThe molecule is polar; high organic content is rarely needed for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Detection UV @ 254 nm (primary), 280 nm (secondary)Pyridine ring absorption maximum.
Column Temp 30°C - 40°CSlightly elevated temperature improves mass transfer and peak symmetry.[1]

Critical Warning: Do NOT use standard silica columns (e.g., standard C18) with this buffer. The silica backbone will hydrolyze, leading to column voiding within 50 injections.

Module 2: Impurity Profiling & Causality

Understanding where impurities come from allows you to predict their elution behavior.

The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 4-chloropyridin-3-amine (or similar) with morpholine.[1]

Impurity Table
ImpurityOriginDetection ChallengeElution vs. Main Peak (High pH)
Morpholine Unreacted ReagentUV Transparent. Requires ELSD, CAD, or LC-MS.[1]Elutes in void (Dead volume).
4-Chloropyridin-3-amine Starting MaterialUV Active.[1] Less polar than product.Elutes after main peak (Cl is hydrophobic).
3-Hydroxypyridin-4-amine Hydrolysis ByproductUV Active.[1] Highly polar/Amphoteric.Elutes before main peak (Very early).
N-Oxides OxidationUV Active.[1] More polar.Elutes before main peak.
Visualizing the Impurity Logic

ImpurityLogic cluster_elution Elution Order (High pH C18) SM Start: 4-Chloropyridin-3-amine Product Target: this compound SM->Product SNAr Reaction Imp_Hydrolysis Impurity: Hydrolysis (OH-) SM->Imp_Hydrolysis Side Rxn: H2O Reagent Reagent: Morpholine Reagent->Product Imp_Noxide Impurity: N-Oxide Product->Imp_Noxide Oxidation (Air/Light) Order Morpholine (Void) -> Hydrolysis -> N-Oxide -> PRODUCT -> Starting Material

Figure 1: Reaction pathway and predicted elution order under High pH Reversed-Phase conditions.

Module 3: Troubleshooting Guide (Q&A)
Q1: My peak looks like a shark fin (severe tailing). What is happening?

Diagnosis: This is "Silanol Sting." Even at high pH, older columns or lower quality silica have accessible silanol groups (


).[1] Your basic amine is ion-exchanging with them.[1]
The Fix: 
  • Check Buffer Strength: Ensure your Ammonium Bicarbonate is at least 10mM. Weak buffers allow the analyte to dominate the local pH at the surface.

  • The "Sacrificial Base": If you cannot use high pH, switch to a low pH method (0.1% Formic Acid) and add 5 mM Triethylamine (TEA) . TEA saturates the silanol sites, preventing your drug from sticking to them.

  • Replace Column: Switch to a "Base-Deactivated" (BDS) or charged-surface hybrid column (e.g., Waters CSH) which repels protons.[1]

Q2: I see the main peak, but I can't quantify the residual Morpholine.

Diagnosis: Morpholine lacks a chromophore (no conjugated


-system). It is invisible to UV detectors at 254 nm.
The Fix: 
  • Option A (Universal Detection): Use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Option B (Derivatization): React the sample with Fmoc-Cl or Dansyl Chloride pre-column to tag the morpholine with a UV-active group.[1]

  • Option C (LC-MS): Run in SIM mode (Select Ion Monitoring) for Morpholine (

    
     88.1).[1] Note: Use volatile buffers (Formate/Acetate) for MS.
    
Q3: The retention time shifts ±0.5 min between injections.

Diagnosis: You are likely operating exactly at the


 of the molecule.
  • If your mobile phase pH is ~9.0, small changes in temperature or organic composition shift the equilibrium between the protonated and neutral forms of the pyridine. The Fix:

  • Rule of 2: Move the pH at least 2 units away from the

    
    .
    
  • Target pH 10.5 (fully neutral) or pH 2.0 (fully protonated, but requires ion-pairing for retention).[1]

Module 4: Decision Tree for Method Development

Use this logic flow to determine the correct column and buffer system based on your lab's available equipment.

MethodDecision Start Start: this compound Analysis Q_MS Is MS Detection Required? Start->Q_MS MS_Yes Yes (MS Compatible) Q_MS->MS_Yes MS_No No (UV Only) Q_MS->MS_No HighPH_Hybrid Do you have a Hybrid (BEH/Gemini) Column? MS_Yes->HighPH_Hybrid Method_A Method A (Recommended): Column: Hybrid C18 Buffer: 10mM NH4HCO3 (pH 10) Result: Sharp peaks, good retention HighPH_Hybrid->Method_A Yes Method_B Method B (Alternative): Column: HILIC (Silica/Amide) Buffer: 10mM Amm. Formate (pH 3) Result: High retention, good MS sensitivity HighPH_Hybrid->Method_B No (Use HILIC) MS_No->Method_A Preferred Method_C Method C (Legacy): Column: Standard C18 Buffer: Phosphate (pH 2.5) + HSA* *HSA = Hexanesulfonate (Ion Pair) Result: Good retention, non-volatile MS_No->Method_C If High pH col unavailable

Figure 2: Method Selection Decision Tree. Note: HSA (Hexanesulfonate) is an ion-pairing reagent.[1]

References
  • Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note 720001159EN. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Link

  • Agilent Technologies. Troubleshooting HPLC Systems: Peak Shape Issues. Technical Guide. Link

  • Dolan, J. W., & Snyder, L. R. (1989).[3] Troubleshooting LC Systems. Humana Press. (Foundational text on silanol interactions).

  • Phenomenex. High pH Stability of Gemini C18 Columns for Basic Compounds. Technical Note. Link

Sources

Validation & Comparative

A Researcher's Guide to the Validation of 3-Morpholinopyridin-4-amine as a Selective mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the evaluation and validation of novel chemical entities targeting the mTOR pathway, using the candidate compound 3-Morpholinopyridin-4-amine as a central case study. We will objectively compare the necessary validation steps against the performance of established first and second-generation mTOR inhibitors, providing the experimental foundation required for rigorous scientific assessment.

The Rationale: Why Target the mTOR Pathway?

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a master regulator of cellular metabolism, growth, and proliferation.[1] It integrates signals from a multitude of upstream cues, including growth factors, amino acids, cellular energy levels, and stress, to control anabolic processes like protein and lipid synthesis while suppressing catabolic processes such as autophagy.[2][3] The mTOR pathway is a central node in human physiology, and its dysregulation is a hallmark of numerous diseases, most notably cancer, but also diabetes, obesity, and neurodegeneration.[1][4][5] This central role makes mTOR a compelling therapeutic target for drug development.

mTOR exerts its functions through two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6][7]

  • mTORC1: Composed of mTOR, Raptor, and GβL, this complex is sensitive to nutrient and growth factor signals and is acutely inhibited by the macrolide rapamycin.[2] mTORC1 promotes cell growth by phosphorylating key substrates like p70 S6 Kinase (p70S6K) and eIF4E-binding protein 1 (4E-BP1), thereby unleashing protein synthesis.[8]

  • mTORC2: Composed of mTOR, Rictor, mSIN1, and GβL, this complex is generally considered rapamycin-insensitive. It plays a crucial role in promoting cell survival and regulating the cytoskeleton by phosphorylating targets such as Akt at the Serine 473 residue, leading to its full activation.[2]

The differential roles and sensitivities of these two complexes have led to the development of distinct classes of inhibitors, each with a unique therapeutic profile.

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K activates AKT Akt PI3K->AKT activates mTORC2 mTORC2 (Rictor, GβL) PI3K->mTORC2 activates TSC TSC1/2 AKT->TSC inhibits Survival Cell Survival AKT->Survival Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 (Raptor, GβL) Rheb->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits mTORC2->AKT phosphorylates (S473) Cytoskeleton Cytoskeleton Organization mTORC2->Cytoskeleton Protein_Synth Protein Synthesis & Cell Growth p70S6K->Protein_Synth _4EBP1->Protein_Synth AminoAcids Amino Acids AminoAcids->mTORC1 activates In_Vitro_Kinase_Assay start Start step1 Immunoprecipitate mTORC1 or mTORC2 from cell lysates start->step1 step2 Incubate mTOR complex with this compound (at various concentrations) step1->step2 step3 Add Kinase Buffer, ATP, and Substrate (e.g., GST-4E-BP1) step2->step3 step4 Incubate at 30°C to allow phosphorylation step3->step4 step5 Stop reaction and analyze phosphorylation (Western Blot / ELISA) step4->step5 end Determine IC50 step5->end

Caption: Workflow for an In Vitro mTOR Kinase Assay.

Detailed Protocol: In Vitro mTORC1 Kinase Assay [9][10][11]

  • Preparation of mTORC1:

    • Culture a suitable cell line (e.g., HEK293T) to ~80-90% confluency.

    • Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTOR complex. [9] * Immunoprecipitate mTORC1 from the clarified lysate using an anti-Raptor antibody coupled to protein A/G beads.

    • Wash the immunoprecipitates extensively with lysis buffer, followed by a high-salt wash to remove associated proteins, and finally with kinase buffer. [11]2. Kinase Reaction:

    • Aliquot the mTORC1-bead slurry into separate reaction tubes.

    • Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) to the tubes. Include a DMSO vehicle control and a known inhibitor (e.g., AZD8055) as a positive control.

    • Incubate for 20 minutes on ice to allow inhibitor binding. [9] * Initiate the kinase reaction by adding a master mix containing kinase buffer, 500 µM ATP, and a recombinant substrate (e.g., 150 ng of purified GST-4E-BP1). [9]3. Detection and Analysis:

    • Incubate the reaction at 30°C for 30-60 minutes with gentle shaking. [9] * Terminate the reaction by adding 4x SDS-PAGE sample buffer and boiling.

    • Analyze the samples by SDS-PAGE and Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).

    • Quantify band intensity, normalize to the DMSO control, and plot the dose-response curve to calculate the IC50 value.

Causality Check: Using a CHAPS-based lysis buffer is critical because harsher detergents can dissociate the mTOR complex, leading to non-physiological activity. [9]The direct addition of the compound to the purified enzyme complex ensures that any observed inhibition is due to direct interaction with the target, not an upstream cellular effect.

Part 2: Cellular Target Engagement & Downstream Signaling

After confirming biochemical activity, the next step is to verify that this compound can enter cells and inhibit mTOR signaling in a physiological context. Western blotting for key downstream phosphorylation events is the gold standard.

Western_Blot_Workflow start Start step1 Plate cancer cells (e.g., MCF-7, U87-MG) and allow to adhere start->step1 step2 Starve cells, then treat with This compound (dose-response & time-course) step1->step2 step3 Stimulate with Growth Factor (e.g., Insulin or EGF) to activate mTOR pathway step2->step3 step4 Lyse cells and quantify protein concentration step3->step4 step5 Perform SDS-PAGE and transfer to PVDF membrane step4->step5 step6 Probe with primary antibodies: p-p70S6K (mTORC1) p-Akt S473 (mTORC2) Total proteins & loading control step5->step6 step7 Incubate with secondary HRP-Ab and visualize with ECL step6->step7 end Analyze Phosphorylation Levels step7->end

Sources

Comparative IVIVC Profiling: The 3-Morpholinopyridin-4-amine Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors—particularly for PI3K, mTOR, and DNA-PK targets—the 3-Morpholinopyridin-4-amine scaffold represents a privileged pharmacophore. It offers a superior balance between physicochemical properties and metabolic stability compared to its structural analogs.[1]

This guide provides an objective technical comparison of this scaffold against its primary medicinal chemistry alternatives: the Piperazine (highly soluble but metabolically labile) and Phenyl (potent but lipophilic) analogs. We analyze the In Vitro-In Vivo Correlation (IVIVC) data to demonstrate why the morpholine moiety often serves as the "Goldilocks" solution for oral bioavailability.

Mechanistic & Structural Comparison

The this compound core functions primarily as a hinge-binding motif. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the C4-amine acts as a donor. The C3-substituent (Morpholine) dictates the physicochemical profile and solvent interaction.

Comparative Performance Matrix
FeatureThis compound (Focus)3-Piperazinylpyridin-4-amine (Alternative A)3-Phenylpyridin-4-amine (Alternative B)
Electronic Character Moderate electron donor; Oxygen acts as weak H-bond acceptor.Strong electron donor; Basic secondary amine (

).
Neutral/Aromatic; Hydrophobic interaction only.
Solubility (pH 7.4) High (>100 µM). Oxygen improves polarity without ionization.Very High . Ionized at physiological pH.Low (<10 µM). Requires formulation aids.
Metabolic Stability High .[1] Morpholine ring is resistant to oxidative metabolism.Low . Piperazine nitrogen is a "soft spot" for N-oxidation and conjugation.Moderate . Susceptible to CYP-mediated hydroxylation.
Permeability (Caco-2) High (

cm/s).
Low to Moderate . Cationic charge limits passive diffusion.High . But high non-specific binding.
IVIVC Reliability Excellent . Linear correlation between

and In Vivo Clearance.
Poor . In vitro potency often fails to translate due to rapid clearance.Variable . Solubility-limited absorption skews correlation.
In Vitro Profiling: Establishing the Baseline

To validate the superiority of the morpholine scaffold, researchers must establish intrinsic clearance (


) and permeability. The morpholine ring specifically mitigates the "lysosomal trapping" often seen with the basic piperazine analogs.
Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the metabolic liability of the C3-substituent.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (Morpholine, Piperazine, Phenyl analogs) at 1 µM final concentration.

  • Internal Standard: Tolbutamide (low turnover control) or Midazolam (high turnover control).

Workflow:

  • Pre-incubation: Mix 30 µL microsomes with 360 µL phosphate buffer (pH 7.4). Add 2 µL test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 40 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation:

  • Morpholine Analog: Expect

    
     min. The ether oxygen reduces electron density, protecting the ring from CYP450 oxidation.
    
  • Piperazine Analog: Expect

    
     min due to N-dealkylation or N-oxidation.
    
In Vivo Validation: Bridging to Efficacy

The true value of the this compound scaffold is revealed in pharmacokinetic (PK) bridging studies. Unlike the phenyl analog, which may suffer from solubility-limited absorption, the morpholine analog typically exhibits Class I or II BCS behavior.

Protocol B: Rat Pharmacokinetic Bridging Study

Objective: Validate oral bioavailability (


) and demonstrate the IVIVC.

Study Design:

  • Subject: Male Sprague-Dawley rats (

    
     per arm), fasted.
    
  • Dosing:

    • Arm A (IV): 1 mg/kg (formulated in 5% DMSO / 10% Solutol / 85% Saline).

    • Arm B (PO): 5 mg/kg (suspension in 0.5% CMC-Na).

Sampling & Analysis:

  • Collect blood via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h.

  • Generate plasma concentration-time curves.

  • Calculate

    
    , 
    
    
    
    , and Bioavailability (
    
    
    ).

Expected Outcome (IVIVC Confirmation):

  • The Morpholine scaffold typically yields

    
     with low inter-subject variability, confirming that in vitro stability predicts in vivo exposure.
    
  • The Piperazine analog often shows high

    
     theoretically but low actual AUC due to high first-pass extraction (Hepatic Extraction Ratio 
    
    
    
    ).
Visualizing the Mechanism & Workflow
Figure 1: The PI3K/mTOR Signaling Pathway

This diagram illustrates the downstream effects of inhibiting the target kinase using the this compound scaffold, leading to apoptosis in tumor cells.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) Blocked by Morpholine Scaffold RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation AKT Akt (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1/2 AKT->mTOR Activation S6K S6K1 mTOR->S6K Phosphorylation Apoptosis Cell Survival / Proliferation S6K->Apoptosis Promotes Growth Inhibitor This compound Inhibitor->PI3K Inhibits

Caption: The scaffold competitively binds the ATP pocket of PI3K, preventing PIP3 generation and halting the Akt/mTOR survival cascade.

Figure 2: IVIVC Validation Workflow

A logical flow demonstrating how to correlate microsomal stability data with in vivo clearance for this specific scaffold.

IVIVC_Workflow cluster_invitro In Vitro Inputs cluster_scaling Physiological Scaling cluster_invivo In Vivo Validation Microsomes Microsomal Stability (T1/2) Cl_int Calc. Intrinsic Clearance (Cl_int) Microsomes->Cl_int Binding Plasma Protein Binding (fu) Binding->Cl_int LiverFlow Hepatic Blood Flow (Q_h) Correlation IVIVC Correlation (Predicted vs Obs) Cl_int->Correlation Prediction LiverFlow->Correlation Scaling Factor RatPK Rat PK Study (AUC_po) RatPK->Correlation Observed Data

Caption: Workflow for scaling in vitro metabolic stability (


) to predict in vivo clearance, validating the scaffold's stability.
References
  • Morpholine as a Privileged Scaffold in Medicinal Chemistry. Source: Kour, D. et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. URL:[Link]

  • Structural Optimization of PI3K Inhibitors (ZSTK474). Source: Yaguchi, S. et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. URL:[Link]

  • Metabolic Stability of Morpholine vs. Piperazine. Source: Dalvie, D. et al. (2002). Biotransformation of piperazine derivatives: implications for drug design. URL:[Link]

  • Discovery of Morpholine-Based PI3K/mTOR Inhibitors. Source: Wang, J. et al. (2012).[2] Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.